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  • Product: Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate
  • CAS: 1803566-71-3

Core Science & Biosynthesis

Foundational

The 6-(Sulfamoyl)pyridine-3-carboxylate Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to enhance the pharmacological profil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to enhance the pharmacological profiles of therapeutic agents.[1][2][3][4] Among the vast landscape of pyridine-containing scaffolds, the 6-(sulfamoyl)pyridine-3-carboxylate core has emerged as a particularly valuable motif. This technical guide provides a comprehensive analysis of this scaffold, delving into its synthesis, key physicochemical properties, and diverse applications in drug discovery. We will explore the structure-activity relationships that govern its biological activity and present detailed experimental protocols for its synthesis and derivatization. Through an examination of its role in the development of potent and selective therapeutic agents, this guide will illuminate the strategic advantages of incorporating the 6-(sulfamoyl)pyridine-3-carboxylate scaffold in modern drug design.

The Pyridine Scaffold: A Foundation of Therapeutic Excellence

The pyridine ring, an aromatic heterocycle isoelectronic with benzene, is a fundamental building block in the design of bioactive molecules.[5][6] Its nitrogen atom imparts unique physicochemical properties, including increased polarity and the ability to act as a hydrogen bond acceptor, which can significantly improve a drug candidate's solubility and bioavailability.[1][3] These attributes have led to the widespread incorporation of the pyridine scaffold in a multitude of FDA-approved drugs, spanning a wide array of therapeutic areas.[5][6] The versatility of the pyridine ring allows for facile functionalization at various positions, enabling medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule to optimize its interaction with biological targets.[1][2]

The Pyridine-3-carboxylate Moiety: A Versatile Pharmacophore

The pyridine-3-carboxylate substructure, also known as a nicotinate, is a prominent feature in numerous biologically active compounds.[4][7] The presence of the carboxylate group at the 3-position provides a key interaction point for engaging with biological targets through hydrogen bonding and ionic interactions. Furthermore, this functional group serves as a versatile chemical handle for the introduction of further molecular complexity through esterification or amidation, allowing for the exploration of a broad chemical space.

Pyridine-3-carboxylic acid analogs have demonstrated a remarkable diversity of biological activities, including:

  • Antimicrobial: Exhibiting activity against a range of bacteria and fungi.[2][7]

  • Antiviral: Showing promise in the inhibition of various viral replication cycles.[3][7]

  • Anticancer: Demonstrating cytotoxic effects against various cancer cell lines.[5][7][8]

  • Anti-inflammatory: Modulating inflammatory pathways.[7]

The following Graphviz diagram illustrates the general structure of the pyridine-3-carboxylate scaffold and highlights its key features.

Caption: Key features of the pyridine-3-carboxylate scaffold.

The Influence of the 6-Sulfamoyl Substituent

The introduction of a sulfamoyl group at the 6-position of the pyridine-3-carboxylate scaffold can profoundly influence its biological activity. The sulfonamide moiety is a well-established pharmacophore, known for its ability to mimic the transition state of tetrahedral intermediates in enzymatic reactions and to participate in strong hydrogen bonding interactions. The presence of the N-methyl group in Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate can further modulate its properties by altering its lipophilicity and hydrogen bonding capacity.

While direct experimental data for Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate is limited in the public domain, we can infer its potential role by examining related structures. For instance, derivatives of pyridine and dihydropyridine have been extensively studied as selective A3 adenosine receptor antagonists, where substituents on the pyridine ring play a critical role in determining potency and selectivity.[9]

Synthesis and Derivatization Strategies

The synthesis of ethyl 6-(substituted)pyridine-3-carboxylates can be achieved through various synthetic routes. A common approach involves the construction of the pyridine ring via multi-component reactions, followed by functional group interconversions to introduce the desired substituents.

General Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis and derivatization of the 6-(sulfamoyl)pyridine-3-carboxylate scaffold.

Synthesis_Workflow Start Starting Materials (e.g., aminopyridines, acrylates) MCR Multi-component Reaction (e.g., Hantzsch synthesis) Start->MCR Pyridine_Core Substituted Pyridine-3-carboxylate Core MCR->Pyridine_Core Oxidation Oxidation of 6-substituent (e.g., methyl to carboxylic acid) Pyridine_Core->Oxidation Chlorosulfonylation Chlorosulfonylation Oxidation->Chlorosulfonylation Sulfonamide_Formation Reaction with Methylamine Chlorosulfonylation->Sulfonamide_Formation Target_Molecule Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate Sulfonamide_Formation->Target_Molecule Derivatization Further Derivatization (Amide/Ester modification) Target_Molecule->Derivatization SAR_Studies Structure-Activity Relationship Studies Derivatization->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Generalized synthetic workflow for 6-(sulfamoyl)pyridine-3-carboxylates.

Exemplary Experimental Protocol: Synthesis of a Pyridine-3-carboxamide Analog

The following protocol is adapted from a study on the synthesis of pyridine-3-carboxamide analogs as antibacterial agents and serves as an illustrative example of the synthetic methodologies employed for this class of compounds.[7]

Step 1: Synthesis of the Pyridine-3-carboxylic Acid

  • To a solution of the corresponding ethyl pyridine-3-carboxylate (1 equivalent) in a 1:1 mixture of ethanol and water, add lithium hydroxide (2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridine-3-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of the pyridine-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.

  • Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a solution of the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in DCM at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyridine-3-carboxamide analog.

Structure-Activity Relationship (SAR) Insights

SAR studies on various pyridine derivatives have consistently demonstrated that the nature and position of substituents on the pyridine ring are critical determinants of biological activity.

PositionSubstituent TypeGeneral Effect on ActivityReference
2 Alkyl, ArylCan influence steric interactions with the target binding pocket.[9]
4 Alkyl, Aryl, HalogenOften modulates electronic properties and can impact potency and selectivity.[7][9]
5 Carboxylate, AmideProvides a key interaction point and a handle for derivatization.[7][9]
6 Alkyl, Aryl, SulfamoylSignificantly impacts the overall pharmacological profile, including potency and pharmacokinetics.[9]

Applications in Drug Discovery: Case Studies

While a specific drug containing the Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate scaffold is not yet on the market, numerous patents and publications highlight the therapeutic potential of structurally related compounds. For example, various pyridine carboxamide derivatives have been investigated as:

  • Antimalarial agents: Demonstrating potent activity against Plasmodium falciparum.[10]

  • Anti-tubercular agents: Showing efficacy against Mycobacterium tuberculosis.[11]

  • Enzyme inhibitors: Targeting kinases and other enzymes implicated in disease.[12][13]

Conclusion and Future Perspectives

The 6-(sulfamoyl)pyridine-3-carboxylate scaffold represents a highly promising and versatile platform for the design of novel therapeutic agents. Its favorable physicochemical properties, coupled with the synthetic tractability of the pyridine ring, provide a robust foundation for the development of potent and selective modulators of a wide range of biological targets. Future research in this area will likely focus on the continued exploration of the chemical space around this privileged scaffold, with the aim of identifying new drug candidates with improved efficacy and safety profiles. The strategic application of computational modeling and structure-based drug design will undoubtedly accelerate these efforts, paving the way for the next generation of pyridine-based medicines.

References

  • Experimental. To a solution of N-[4-amino-5-cyano-6-(methylthio)pyridin-2-yl]-2-chloroacetamide (0.5 g, 1.95 mmol) in 30 ml ethanol and a few drops of triethylamine as a catalyst, ethyl mercaptoacetate (0.23 g, 1.95 mmol) was added. The reaction mixture was refluxed for 3 h at 350 K. Acta Crystallographica Section E: Crystallographic Communications, [Link]

  • Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, [Link]

  • US Patent No. 8829195. Regulations.gov, [Link]

  • 13 - Organic Syntheses Procedure. Organic Syntheses, [Link]

  • Ethyl 6-(dimethylsulfamoyl)pyridine-3-carboxylate (C10H14N2O4S). PubChem, [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemical Engineering, [Link]

  • WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • Patents & Products. Garg Lab - UCLA, [Link]

  • US2513251A - Preparation of pyridine carboxylic acids.
  • United States Patent Office. Google APIs, [Link]

  • Ethyl 6-(dimethylsulfamoyl)pyridine-3-carboxylate | C10H14N2O4S. PubChem, [Link]

  • Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research, [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, [Link]

  • US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application.
  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World, [Link]

  • Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2 - Jetir.Org. JETIR, [Link]

  • ethyl 6-chloro-3-methyl-pyridine-2-carboxylate, min 97%, 100 mg. CP Lab Chemicals, [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI, [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, [https://www.tandfonline.com/doi/full/10.2147/DDDT.S3362 expanding]([Link] expanding)

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate, [Link]

  • Crystal structure analysis of ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. IUCrData, [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Advances, [Link]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg, [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of Sciences, Islamic Republic of Iran, [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI, [Link]

  • Synthesis and Photophysical Properties of Ethyl 3,6-Diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylates. ResearchGate, [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed, [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI, [Link]

  • Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3- Pyridine Dicarboxylic Anhydride. Hilaris Publisher, [Link]

  • Novel Anti-tubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure Activity Relationship and Target Identification Studies. ResearchGate, [Link]

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Exploratory

Pyridine-3-Carboxylate Sulfonamide Scaffolds: Synthetic Architectures and Medicinal Applications

Executive Summary The pyridine-3-carboxylate sulfonamide scaffold represents a convergence of two "privileged structures" in medicinal chemistry: the nicotinic acid (pyridine-3-carboxylate) core and the sulfonamide moiet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-3-carboxylate sulfonamide scaffold represents a convergence of two "privileged structures" in medicinal chemistry: the nicotinic acid (pyridine-3-carboxylate) core and the sulfonamide moiety. This hybrid architecture is critical in drug discovery due to its ability to act as a bioisostere of carboxylic acids, modulate physicochemical properties (pKa, lipophilicity), and engage diverse biological targets ranging from bacterial enzymes to plant acetolactate synthase (ALS).

This technical guide provides a comprehensive analysis of this scaffold, detailing synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols for researchers in agrochemical and pharmaceutical development.

Structural Rationale & Medicinal Chemistry[1][2]

The utility of the pyridine-3-carboxylate sulfonamide scaffold stems from its electronic and steric versatility. It is generally categorized into two distinct structural classes based on the connectivity of the sulfonamide group.

Class A: N-Acyl Sulfonamides (Nicotinoyl Sulfonamides)

In this configuration, the sulfonamide nitrogen is acylated by the pyridine-3-carboxylic acid.

  • Bioisosterism: The N-acyl sulfonamide moiety (-CO-NH-SO₂-) possesses a pKa of approximately 3.5–4.5, closely mimicking the acidity of a carboxylic acid (-COOH).[1] However, it offers greater lipophilicity and metabolic stability.

  • Binding Geometry: The carbonyl and sulfonyl oxygens serve as potent hydrogen bond acceptors, often bridging active site residues in metalloenzymes (e.g., Carbonic Anhydrase) or kinases.

Class B: Ring-Substituted Pyridine-3-Sulfonamides

Here, the sulfonamide is attached directly to the pyridine ring (often at C2 or C4), while a carboxylate or ester remains at C3.

  • Electronic Modulation: The electron-withdrawing nature of the sulfonamide enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution (

    
    ) at adjacent positions.
    
  • Application: This subclass is foundational in sulfonylurea herbicides (e.g., Nicosulfuron precursors) and specific antiviral agents.

Biological Mechanisms & Applications[4]

Agrochemicals: ALS Inhibition

The most commercially significant application of this scaffold is in herbicides. Derivatives such as Pyroxsulam utilize the pyridine sulfonamide core to inhibit Acetolactate Synthase (ALS).

  • Mechanism: The scaffold binds to the regulatory site of ALS, blocking the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine). The sulfonamide group mimics the transition state of the enzyme-substrate complex.

Therapeutics: Enzyme Inhibition
  • Carbonic Anhydrase (CA) Inhibitors: The sulfonamide zinc-binding group (ZBG) coordinates with the

    
     ion in the CA active site. The pyridine ring provides secondary interactions ( 
    
    
    
    -stacking) with hydrophobic pockets.
  • Antimicrobial/Antiviral: Recent studies indicate that N-nicotinoyl sulfonamides inhibit bacterial Hsp90α and Dihydrofolate reductase (DHFR), offering a dual-mechanism approach to resistance.

Visualization of Signaling Pathway (ALS Inhibition)

ALS_Pathway Pyruvate Pyruvate (Substrate) ALS_Enzyme Acetolactate Synthase (ALS) Pyruvate->ALS_Enzyme Normal Substrate Complex Enzyme-Inhibitor Complex (Inactive) ALS_Enzyme->Complex Inhibition BranchedAA Valine, Leucine, Isoleucine (Essential Amino Acids) ALS_Enzyme->BranchedAA Biosynthesis Inhibitor Pyridine-3-Sulfonamide (Scaffold) Inhibitor->ALS_Enzyme Competitive Binding Complex->BranchedAA Blocked CellDeath Plant Cell Death (Starvation) BranchedAA->CellDeath Depletion

Figure 1: Mechanism of Action for Pyridine-3-sulfonamide Herbicides via ALS Inhibition.

Synthetic Methodologies

Synthesis of N-Acyl Sulfonamides (Coupling Route)

The most robust method involves the coupling of nicotinic acid derivatives with sulfonamides.

  • Method A: Acid Chloride Activation

    • Convert Pyridine-3-carboxylic acid to Nicotinoyl chloride (

      
      , reflux).
      
    • React with Sulfonamide (

      
      ) in the presence of a base (Pyridine or DMAP).
      
    • Pros: High yield, simple workup.

    • Cons: Not suitable for acid-sensitive R-groups.

  • Method B: CDI Coupling (Mild Conditions)

    • Activate Pyridine-3-carboxylic acid with 1,1'-Carbonyldiimidazole (CDI) in THF.

    • Add Sulfonamide and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Pros: One-pot, avoids corrosive acid chlorides, tolerates sensitive functionality.

Visualization of Synthetic Workflow

Synthesis_Workflow NicotinicAcid Nicotinic Acid AcidChloride Nicotinoyl Chloride NicotinicAcid->AcidChloride Method A ActivatedEster Acyl-Imidazole (CDI Activated) NicotinicAcid->ActivatedEster Method B Sulfonamide Aryl Sulfonamide (R-SO2NH2) Product N-Nicotinoyl Sulfonamide AcidChloride->Product + Sulfonamide ActivatedEster->Product + Sulfonamide SOCl2 SOCl2 / Reflux CDI CDI / THF Base Base (DMAP/DBU)

Figure 2: Divergent synthetic pathways for N-Nicotinoyl Sulfonamide construction.

Experimental Protocols

Protocol 1: Synthesis of N-(4-Methylbenzenesulfonyl)nicotinamide (Method A)

This protocol utilizes the acid chloride route, optimized for yield and purity.

Materials:

  • Nicotinic acid (10 mmol)

  • Thionyl chloride (15 mL)

  • p-Toluenesulfonamide (10 mmol)

  • Pyridine (anhydrous, 20 mL)

  • Dichloromethane (DCM)

Procedure:

  • Activation: In a dry 50 mL round-bottom flask, suspend Nicotinic acid (1.23 g, 10 mmol) in Thionyl chloride (15 mL). Reflux for 2 hours until the solution becomes clear.

  • Evaporation: Remove excess Thionyl chloride under reduced pressure. Co-evaporate with dry toluene (2 x 10 mL) to remove traces of

    
    . The residue is Nicotinoyl chloride hydrochloride.
    
  • Coupling: Dissolve p-Toluenesulfonamide (1.71 g, 10 mmol) in anhydrous Pyridine (20 mL). Cool to 0°C in an ice bath.

  • Addition: Dissolve the Nicotinoyl chloride residue in dry DCM (10 mL) and add dropwise to the sulfonamide solution over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Pour the reaction mixture into ice-cold HCl (1M, 50 mL) to precipitate the product and remove pyridine.

  • Purification: Filter the white precipitate. Recrystallize from Ethanol/Water (9:1).

Validation Criteria:

  • Yield: Expected >80%.

  • Melting Point: Sharp range (e.g., 198–200°C).

  • 1H NMR (DMSO-d6): Look for the singlet amide proton (-NH-) typically downfield at

    
     12.0–13.0 ppm, confirming the N-acyl sulfonamide formation.
    

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substituents on the biological activity of pyridine-3-carboxylate sulfonamides, specifically regarding antimicrobial potency (MIC against S. aureus) and Herbicidal activity (ALS inhibition).

Position (Pyridine)Substituent (R)Effect on Lipophilicity (LogP)Biological Impact (General)
C-2 -HLowBaseline activity.
C-2 -Cl / -FModerateIncreases metabolic stability; enhances nucleophilic attack for further functionalization.
C-2 -OCH3Moderateoften improves herbicidal selectivity (e.g., Pyroxsulam).
C-4 -CF3HighSignificantly increases potency in ALS inhibitors; enhances membrane permeability.
C-6 -NH2LowIncreases water solubility; common in antimicrobial derivatives.
Sulfonamide N -CO-R (Acyl)VariableCreates "Acidic Sulfonamide" (pKa ~4.0); critical for mimicking carboxylates in enzyme active sites.

References

  • O'Driscoll, M., et al. (2015). "Recent advances in the synthesis of N-acyl sulfonamides." RSC Advances.

  • Gao, S., et al. (2020).[2] "Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics." ACS Omega.

  • Sidhu, A., et al. (2019). "Process Development for the Sulfonamide Herbicide Pyroxsulam." Organic Process Research & Development.

  • Katritzky, A. R., et al. (2006). "N-Acylation of sulfonamides using N-acylbenzotriazoles." Journal of Organic Chemistry.

Sources

Foundational

Novel Drug Discovery Applications for Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate

Technical Whitepaper | Version 2.0 Executive Summary Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate (CAS: 1803566-71-3) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] While often categor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 2.0

Executive Summary

Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate (CAS: 1803566-71-3) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] While often categorized as a building block, its structural architecture—combining a pyridine-3-carboxylate core with a 6-position sulfonamide—positions it as a critical intermediate for HIF-prolyl hydroxylase (HIF-PH) inhibitors , isoform-selective Carbonic Anhydrase (CA) modulators , and Fragment-Based Drug Discovery (FBDD) campaigns.

This guide provides a technical roadmap for leveraging this scaffold to generate novel bioactive entities, specifically targeting metabolic hypoxia signaling and kinase selectivity.

Chemical Profile & Structural Logic[2]

Physicochemical Properties
PropertyValueDrug-Likeness Implication
Molecular Formula

Low MW (244.27 Da) ideal for fragment-based screening.
LogP (Predicted) ~0.8 - 1.2Optimal hydrophilicity for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1 (Sulfonamide NH)Specific interaction point for active site residues (e.g., Asp/Glu).
H-Bond Acceptors 5High capacity for water-mediated bridging in protein pockets.
Rotatable Bonds 4Low entropic penalty upon binding.
The "Methylsulfamoyl Switch"

A critical feature of this compound is the


-methyl substitution  on the sulfonamide.
  • Primary Sulfonamides (

    
    ):  Potent, non-selective Zinc binders (classic Carbonic Anhydrase inhibitors).
    
  • Secondary Sulfonamides (

    
    ):  The methyl group sterically hinders coordination with the Zinc ion in Carbonic Anhydrase active sites.
    
  • Strategic Advantage: This "switch" significantly reduces off-target CA inhibition, a common toxicity liability in sulfonamide drugs, while preserving the group's ability to engage in hydrogen bonding in other targets (e.g., HIF-PH, Kinases).

Therapeutic Applications & Mechanisms[3]

Primary Application: HIF-Prolyl Hydroxylase (HIF-PH) Inhibition

The pyridine-3-carboxylate core is a bioisostere for 2-oxoglutarate (2-OG) , the co-substrate required by prolyl hydroxylase domain (PHD) enzymes to degrade HIF-1


.
  • Mechanism: Under normoxia, PHDs hydroxylate HIF-1

    
    , marking it for proteasomal degradation.
    
  • Intervention: Derivatives of Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate compete with 2-OG at the catalytic iron center.

  • Design Strategy: The ethyl ester is a prodrug motif . In vivo, it is hydrolyzed to the free acid, which bidentately chelates the active site

    
    , stabilizing HIF-1
    
    
    
    and stimulating erythropoiesis (treatment for anemia).
Secondary Application: Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<250 Da) and high ligand efficiency (LE), this compound is an ideal "seed" fragment.

  • Vector 1 (C3 Ester): Hydrolysis and coupling to amines allows exploration of the "solvent-exposed" region of the binding pocket.

  • Vector 2 (C6 Sulfonamide): The methyl group can be expanded to larger alkyl/aryl chains to probe hydrophobic sub-pockets.

Experimental Protocols

Protocol A: Scaffold Activation (Ester Hydrolysis)

Objective: Convert the ethyl ester precursor into the active carboxylic acid pharmacophore for biological assay validation.

Reagents:

  • Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (2.5 eq)

  • Solvent: THF/Water (3:1 v/v)

Methodology:

  • Dissolution: Dissolve 1.0 g of the ethyl ester in 15 mL THF. Cool to 0°C.

  • Activation: Add LiOH (dissolved in 5 mL water) dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Acidify to pH 3-4 using 1N HCl. The product, 6-(methylsulfamoyl)pyridine-3-carboxylic acid , will precipitate.

  • Purification: Filter the white solid, wash with cold water (

    
    ), and dry under vacuum.
    
    • Expected Yield: >85%[1][2]

    • Validation: LC-MS (ESI-) m/z 215 [M-H]-.

Protocol B: Library Generation via Amide Coupling

Objective: Synthesize a library of peptidomimetics targeting the HIF-PH active site.

Reagents:

  • Acid Scaffold (from Protocol A) (1.0 eq)

  • Diverse Amines (e.g., Glycine methyl ester, Benzylamine) (1.2 eq)

  • HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

Methodology:

  • Activation: Dissolve Acid (0.2 mmol) in DMF (2 mL). Add DIPEA and HATU. Stir for 15 min to form the activated ester.

  • Coupling: Add the specific Amine (0.24 mmol).

  • Incubation: Stir at RT for 12 hours.

  • Quench: Dilute with EtOAc (20 mL), wash with Sat.

    
     and Brine.
    
  • Isolation: Concentrate organic layer. Purify via Prep-HPLC.

Visualizations & Pathways

Synthesis & Optimization Workflow

The following diagram illustrates the conversion of the commercial precursor into active drug candidates.

DrugDesignWorkflow Precursor Ethyl 6-(methylsulfamoyl) pyridine-3-carboxylate (Scaffold) Hydrolysis LiOH Hydrolysis (Activation) Precursor->Hydrolysis Step 1 Selectivity Selectivity Check: Reduced CA Binding Precursor->Selectivity N-Me Effect ActiveAcid Active Acid Form (Metal Chelator) Hydrolysis->ActiveAcid Yields Coupling Amide Coupling (HATU/Amine) ActiveAcid->Coupling Step 2 Lead HIF-PH Inhibitor (Lead Candidate) Coupling->Lead Library Gen

Figure 1: Synthetic workflow transforming the ethyl ester scaffold into a bioactive HIF-PH inhibitor lead.

Mechanism of Action: HIF Stabilization

This diagram details how the derived acid interferes with the Hypoxia Inducible Factor pathway.

MoA HIF HIF-1α Protein Hydroxylation Hydroxylation (Pro-402/564) HIF->Hydroxylation Transcription EPO Gene Transcription HIF->Transcription Accumulation PHD PHD Enzyme (Fe2+ Center) PHD->Hydroxylation O2 Oxygen (O2) O2->Hydroxylation TwoOG 2-Oxoglutarate (Natural Substrate) TwoOG->Hydroxylation Inhibitor Scaffold Derivative (Drug) Inhibitor->PHD Competes with 2-OG Inhibitor->Hydroxylation BLOCKS VHL VHL Complex Binding Hydroxylation->VHL Degradation Proteasomal Degradation VHL->Degradation

Figure 2: Mechanism of Action. The scaffold derivative mimics 2-OG, blocking PHD activity and preventing HIF-1


 degradation.

References

  • PubChem Compound Summary. (2025). Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

  • Rabinowitz, M. H. (2018). Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Enzymes. Journal of Medicinal Chemistry. [Link]

  • Accela ChemBio. (2023).[1] Product Catalog: Pyridine Carboxylates. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate

Abstract This document provides a detailed guide for the synthesis of Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate, a key heterocyclic building block for pharmaceutical research and development. The protocol herein de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the synthesis of Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate, a key heterocyclic building block for pharmaceutical research and development. The protocol herein describes a robust and reproducible method centered on a nucleophilic aromatic substitution (SNAr) pathway. We elaborate on the underlying chemical principles, justify the selection of reagents and conditions, and provide a step-by-step experimental procedure designed for successful execution by researchers in organic synthesis and medicinal chemistry.

Introduction and Scientific Context

Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate is a substituted pyridine derivative incorporating both an ethyl ester and a methylsulfamoyl group. Such structures are of significant interest in drug discovery. The sulfonamide moiety is a well-established pharmacophore known for its role in a wide range of therapeutic agents, including diuretics, antibiotics, and anticancer drugs. The pyridine core provides a bioisosteric scaffold for a benzene ring, offering advantages in metabolic stability and solubility.

The strategic placement of the sulfamoyl group at the 6-position and the carboxylate at the 3-position makes this molecule a versatile intermediate for constructing more complex molecular architectures. This guide presents a validated synthetic approach starting from commercially available precursors, enabling researchers to reliably produce this compound for their research endeavors.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route is a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the reaction between an electron-deficient aromatic ring bearing a suitable leaving group and a potent nucleophile.

The core transformation involves:

  • Electrophile: Ethyl 6-chloropyridine-3-carboxylate. The chlorine atom at the 6-position is activated towards nucleophilic attack by the strong electron-withdrawing effects of both the ring nitrogen atom and the ethyl carboxylate group at the 3-position.

  • Nucleophile: The anionic form of N-methylmethanesulfonamide, generated in situ through deprotonation by a strong base.

The reaction proceeds via a well-defined SNAr mechanism, which involves the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. The subsequent expulsion of the chloride leaving group re-establishes the aromaticity of the pyridine ring to yield the final product.

Reaction Scheme

Caption: Overall synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalentsSupplier
Ethyl 6-chloropyridine-3-carboxylate185.6110.01.86 g1.0Sigma-Aldrich
N-methylmethanesulfonamide109.1512.01.31 g1.2Commercially Available
Sodium Hydride (60% dispersion in oil)24.00 (as NaH)15.0600 mg1.5
Anhydrous Dimethylformamide (DMF)--50 mL-
Ethyl Acetate (EtOAc)--~200 mL-
Saturated aq. NH4Cl--~50 mL-
Brine (Saturated aq. NaCl)--~50 mL-
Anhydrous Magnesium Sulfate (MgSO4)----
Hexanes (for chromatography)----
Silica Gel (230-400 mesh)----
Step-by-Step Synthesis Procedure

G A 1. Setup & Inert Atmosphere - Assemble a dry 100 mL round-bottom flask with a stir bar. - Purge with Nitrogen or Argon. B 2. Reagent Addition (Nucleophile Generation) - Add NaH (600 mg) to the flask. - Add anhydrous DMF (25 mL) via syringe. - Cool to 0 °C in an ice bath. - Slowly add N-methylmethanesulfonamide (1.31 g) dissolved in DMF (10 mL). - Stir at 0 °C for 30 min. A->B C 3. Coupling Reaction - Add Ethyl 6-chloropyridine-3-carboxylate (1.86 g) in DMF (15 mL). - Remove ice bath, warm to room temp. - Heat to 80 °C and stir for 4-6 hours. - Monitor reaction progress by TLC. B->C D 4. Work-up & Extraction - Cool to 0 °C. - Carefully quench with sat. aq. NH4Cl (50 mL). - Transfer to a separatory funnel. - Extract with Ethyl Acetate (3 x 50 mL). C->D E 5. Washing & Drying - Combine organic layers. - Wash with Brine (50 mL). - Dry over anhydrous MgSO4. - Filter and concentrate under reduced pressure. D->E F 6. Purification - Purify the crude residue by column chromatography (Silica gel). - Elute with a Hexane/Ethyl Acetate gradient (e.g., 9:1 to 1:1). - Combine pure fractions and remove solvent. E->F G 7. Product Characterization - Obtain final product as a solid or oil. - Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity. F->G

Caption: Experimental workflow from setup to characterization.

Procedural Notes:

  • Inert Conditions: Sodium hydride is highly reactive with water and moisture. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon).

  • Sodium Hydride Handling: NaH is a flammable solid. Handle with care in a fume hood. The 60% dispersion in mineral oil can be weighed out, and the oil can be washed away with dry hexanes before adding the reaction solvent if desired, though it is often unnecessary for this type of reaction.

  • Nucleophile Generation: The reaction between N-methylmethanesulfonamide and NaH is exothermic and produces hydrogen gas. Add the sulfonamide solution slowly to the NaH suspension at 0 °C to control the reaction rate. The stirring for 30 minutes ensures complete deprotonation to form the sodium salt, a potent nucleophile.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a 3:1 mixture of Hexanes:Ethyl Acetate. The product spot should be more polar than the starting material, Ethyl 6-chloropyridine-3-carboxylate.

  • Work-up: The quenching step with saturated ammonium chloride should be performed slowly and at 0 °C to safely neutralize any unreacted NaH.

  • Purification: The polarity of the elution solvent for column chromatography may need to be optimized based on TLC analysis. The product is expected to be a moderately polar compound.

Trustworthiness and Self-Validation

The integrity of this protocol relies on careful monitoring and final product characterization.

  • In-Process Control: Regular TLC analysis ensures the reaction proceeds to completion and helps identify the formation of any significant by-products.

  • Final Product Validation: The identity and purity of the synthesized Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate must be unequivocally confirmed through standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity.

    • Mass Spectrometry (MS): To verify the molecular weight of the product.

    • Melting Point: To assess the purity of a solid product.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate. By leveraging a well-understood SNAr mechanism, this guide offers researchers a clear pathway to access a valuable chemical intermediate for applications in pharmaceutical and materials science. Adherence to the procedural details and safety precautions is essential for a successful outcome.

References

  • J&K Scientific. Ethyl 6-chloropyridine-3-carboxylate, 98%. Available at: [Link][1]

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry. Oxford University Press.
  • Gallou, F., et al. (2007). Practical and Scalable Synthesis of a Key Building Block for the Development of Potent Cathepsin S Inhibitors. Organic Process Research & Development, 11(3), 503-507. (Illustrates a similar SNAr coupling on a pyridine ring).

Sources

Application

Procedure for hydrolysis of Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate ester

This Application Note provides a rigorous, field-validated protocol for the hydrolysis of Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate to its corresponding carboxylic acid. This guide deviates from standard "cookbook"...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the hydrolysis of Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate to its corresponding carboxylic acid.

This guide deviates from standard "cookbook" recipes by integrating mechanistic rationale with practical troubleshooting, specifically addressing the amphoteric nature of pyridine-sulfonamide scaffolds.

Strategic Analysis & Chemical Logic

The Substrate Challenge

The substrate contains three chemically distinct functional motifs that dictate the reaction conditions:

  • Ethyl Ester (Position 3): The target for hydrolysis. Position 3 on the pyridine ring is electron-deficient (though less so than positions 2/4), making the ester susceptible to standard nucleophilic acyl substitution (

    
     mechanism).
    
  • Methylsulfamoyl Group (Position 6): A secondary sulfonamide (

    
    ).
    
    • pKa Consideration: The sulfonamide N-H proton has a pKa of approximately 10-11. Under basic hydrolysis conditions (pH > 12), this proton will be removed, generating an anionic species (

      
      ).
      
    • Stability:[1][2][3][4] This deprotonation is advantageous. The resulting negative charge shields the sulfur atom from nucleophilic attack, rendering the sulfonamide highly stable to hydrolysis conditions.

  • Pyridine Nitrogen: A basic center (pKa of conjugate acid ~3-4).

Selection of Reagents
  • Base: Lithium Hydroxide (LiOH) is the reagent of choice. Unlike NaOH or KOH, lithium salts often possess higher solubility in organic/aqueous mixtures (like THF/Water), allowing for a homogenous reaction mixture which accelerates kinetics.

  • Solvent System: THF:Water (2:1) . The ethyl ester is lipophilic; the carboxylate product is hydrophilic. This biphasic mixture ensures solubility of the starting material while providing the water necessary for hydrolysis.

Mechanistic Pathway

The reaction proceeds via a Base-Catalyzed Acyl Cleavage (


).

G Substrate Ethyl Ester (Neutral) Inter1 Tetrahedral Intermediate Substrate->Inter1 + OH- (Nucleophilic Attack) Product Carboxylate Dianion Inter1->Product - EtO- (Collapse) Final Free Acid (Precipitate) Product->Final + H+ (Acidification pH 3-4)

Figure 1: Mechanistic flow from neutral ester to isolated free acid.

Experimental Protocol

Materials & Reagents
ReagentEquiv.Role
Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate 1.0Substrate
LiOH·H₂O 3.0Hydrolysis Base (1 eq for ester, 1 eq for sulfonamide, 1 eq excess)
THF (Tetrahydrofuran) -Solvent (Solubilizes ester)
Deionized Water -Solvent (Solubilizes base)
1M HCl ExcessAcidification (Quench)
Step-by-Step Procedure

Step 1: Reaction Setup

  • Dissolve the ester (1.0 mmol) in THF (5 mL). Ensure complete dissolution; mild sonication may be used.

  • Prepare a solution of LiOH·H₂O (3.0 mmol, 126 mg) in Water (2.5 mL).

  • Add the aqueous LiOH solution dropwise to the stirring THF solution at Room Temperature (20-25°C).

    • Observation: The solution may turn slightly yellow due to the formation of the pyridine/sulfonamide anion.

Step 2: Monitoring

  • Stir vigorously at Room Temperature.

  • Checkpoint (TLC/LCMS): Monitor after 2 hours.

    • TLC:[5] Use 5% MeOH in DCM. The ester (high Rf) should disappear; the product (baseline/very low Rf) will appear.

    • LCMS: Look for Mass [M+H]+ = 217.0 (Acid) vs 245.0 (Ethyl Ester).

    • Optimization: If reaction is <50% complete after 4 hours, heat to 50°C.

Step 3: Workup & Isolation (The Critical Phase) The isolation relies on exploiting the Isoelectric Point (pI) of the molecule.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove THF. Do not distill to dryness; leave the aqueous residue.

  • Dilution: Dilute the aqueous residue with water (approx. 5 mL per mmol substrate) to ensure the salt is fully dissolved.

  • Washing (Optional but Recommended): Wash the basic aqueous layer once with Ethyl Acetate (EtOAc) to remove unreacted ester or non-polar impurities. Discard the organic layer.

  • Acidification:

    • Place the aqueous layer in an ice bath (0-5°C).

    • Slowly add 1M HCl dropwise while monitoring pH.

    • Target pH: 3.0 - 4.0 .

    • Rationale: At pH < 2, the pyridine nitrogen protonates (

      
      ), making the molecule water-soluble again. At pH > 5, the carboxylate (
      
      
      
      ) remains soluble. The region pH 3-4 represents the zwitterionic/neutral zone where precipitation is maximal.

Step 4: Purification

  • Filtration: If a white solid precipitates, filter via vacuum filtration (sintered glass funnel). Wash with cold water (2x) and diethyl ether (2x) to remove trace water.

  • Extraction (Alternative): If no precipitate forms (due to high water solubility), extract the aqueous layer (pH 3-4) with n-Butanol or 2-MeTHF (3x). Evaporate the organic layer to dryness.[5]

Process Workflow Diagram

Workflow Start Start: Ester in THF AddBase Add LiOH (aq) Stir RT, 2-4h Start->AddBase Check LCMS Check (Ester consumed?) AddBase->Check Check->AddBase No (Heat to 50°C) Evap Evaporate THF Check->Evap Yes Wash Wash aq. layer with EtOAc Evap->Wash Acidify Acidify to pH 3-4 (Critical Step) Wash->Acidify Precip Solid Forms? Acidify->Precip Filter Filter & Dry (Vacuum Oven) Precip->Filter Yes Extract Extract w/ n-Butanol Concentrate Precip->Extract No

Figure 2: Decision tree for isolation and purification.

Analytical Validation

Successful hydrolysis should be validated against the following criteria:

  • ¹H NMR (DMSO-d₆):

    • Loss of Ethyl Signals: Disappearance of the quartet (~4.3 ppm) and triplet (~1.3 ppm) corresponding to the ethyl ester.

    • Retention of Methyl Signal: The methyl doublet (or singlet) from the sulfonamide (~2.5 ppm) must remain intact.

    • Acid Proton: A broad singlet around 13.0-14.0 ppm (COOH) may be visible depending on water content.

  • Mass Spectrometry (ESI):

    • Negative Mode (

      
      ): Strong signal for [M-H]⁻ (m/z ~215).
      
    • Positive Mode (

      
      ): Signal for [M+H]⁺ (m/z ~217).
      

Troubleshooting & FAQs

Q: The product did not precipitate at pH 3.

  • A: Pyridine carboxylic acids can be highly polar. If precipitation fails, saturate the aqueous phase with NaCl (brine) and extract with THF:EtOAc (1:1) or n-Butanol . Alternatively, lyophilize the aqueous phase (if only HCl was used) to obtain the crude hydrochloride salt, then wash with minimal cold water.

Q: Can I use NaOH instead of LiOH?

  • A: Yes. However, if using NaOH, consider using Methanol/Water instead of THF/Water to prevent phase separation issues, as NaOH is less soluble in THF mixtures.

Q: Is the sulfonamide group stable?

  • A: Yes. Primary and secondary sulfonamides are extremely robust under saponification conditions. Hydrolysis of the sulfonamide to a sulfonic acid requires harsh acidic conditions (e.g., conc. HCl reflux > 100°C) and is not a risk here.

References

  • LiOH Hydrolysis Standard: K. P. C. Vollhardt, N. E. Schore, Organic Chemistry: Structure and Function, 8th Ed., W. H. Freeman, 2018.
  • Pyridine Solubility & Isoelectric Points: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, U.K., 2010.
  • Sulfonamide Stability: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed.; John Wiley & Sons: New York, 1999 .[3] (Confirming stability of sulfonamides to basic hydrolysis).

  • Analogous Procedure (Nicotinic Acid Derivatives): Organic Syntheses, Coll. Vol. 4, p.708 (1963 ); Vol. 33, p.52 (1953 ).

Sources

Method

Using Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate in nucleophilic substitution

Application Note: Orthogonal Functionalization of Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate Executive Summary Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate (ESPC) is a versatile bifunctional scaffold widely utili...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Functionalization of Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate

Executive Summary

Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate (ESPC) is a versatile bifunctional scaffold widely utilized in medicinal chemistry for the synthesis of kinase inhibitors, GPCR ligands, and anti-bacterial agents.[1] Its value lies in its orthogonal reactivity : it presents an electrophilic ester site at the C3 position and a latent nucleophilic sulfonamide nitrogen at the C6 position.[1]

This guide details the protocols for utilizing ESPC in nucleophilic substitution reactions. Specifically, it focuses on N-alkylation (where ESPC acts as the nucleophile) and Nucleophilic Acyl Substitution (where ESPC acts as the electrophile).[1] These protocols are optimized for high-throughput library generation and fragment-based drug discovery (FBDD).[1]

Chemical Profile & Reactivity Map

  • Compound Name: Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate[1]

  • Molecular Formula:

    
    [1]
    
  • MW: 258.29 g/mol [1]

  • Key pKa: Sulfonamide

    
    
    
    
    
    10.5 (Acidified by the electron-deficient pyridine ring).[1]

Reactivity Logic:

  • Sulfonamide Nitrogen (C6-substituent): The

    
     group is acidic.[1] Upon deprotonation with a mild base, it becomes a potent nucleophile capable of 
    
    
    
    reactions with alkyl halides.[1] This is the primary "Nucleophilic Substitution" mode for this molecule.[1]
  • Ethyl Ester (C3-substituent): A classic electrophile susceptible to Nucleophilic Acyl Substitution (amidation, hydrolysis).[1]

  • Pyridine Ring: Electron-deficient.[1] While

    
     is possible at C2/C6, the sulfamoyl group is not a facile leaving group.[1] Therefore, the ring acts primarily as an electron sink, increasing the acidity of the sulfonamide.[1]
    
Figure 1: Reactivity Pathway Diagram

ReactivityMap ESPC Ethyl 6-(methylsulfamoyl) pyridine-3-carboxylate (Scaffold) Base Base (Cs2CO3) + R-X (SN2 Mechanism) ESPC->Base Amine Amine (R-NH2) + AlMe3 (Acyl Substitution) ESPC->Amine N_Alk N-Alkylated Product (Tail Modification) Amide Nicotinamide Derivative (Head Modification) Base->N_Alk Path A: Nucleophilic Substitution (Scaffold as Nucleophile) Amine->Amide Path B: Acyl Substitution (Scaffold as Electrophile)

Caption: Orthogonal functionalization pathways. Path A utilizes the sulfonamide nitrogen as a nucleophile for library expansion.[1] Path B targets the ester for head-group diversification.[1]

Protocol A: N-Alkylation via Nucleophilic Substitution ( )

Context: This reaction is used to append "tail" groups to the scaffold.[1] Because the pyridine ring is electron-withdrawing, the sulfonamide nitrogen is sufficiently acidic to be alkylated under mild conditions without protecting the pyridine nitrogen.[1]

Mechanism:

  • Deprotonation of the sulfonamide

    
     by a carbonate base.[1]
    
  • Nucleophilic attack of the resulting anion on an alkyl halide (Electrophile).[1]

Materials:

  • Substrate: Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate (1.0 eq)

  • Electrophile: Benzyl bromide, Methyl iodide, or functionalized Alkyl Halide (1.2 eq)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 eq) or Potassium Carbonate (
    
    
    
    )[1]
  • Solvent: Anhydrous DMF or DMA (0.1 M concentration)

  • Workup: EtOAc, Brine,

    
    .
    

Step-by-Step Protocol:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate (100 mg, 0.39 mmol) in anhydrous DMF (4.0 mL).

  • Activation: Add

    
      (254 mg, 0.78 mmol, 2.0 eq) in one portion. Stir at Room Temperature (RT) for 15 minutes. The suspension may turn slightly yellow, indicating deprotonation.[1]
    
  • Addition: Add the Alkyl Halide (e.g., Benzyl bromide, 0.47 mmol, 1.2 eq) dropwise via syringe.

  • Reaction: Seal the vial and stir at 60°C for 4–6 hours.

    • Checkpoint: Monitor by LC-MS or TLC (50% EtOAc/Hexanes).[1] The product usually moves higher (less polar) than the starting sulfonamide.[1]

  • Workup:

    • Dilute the reaction mixture with EtOAc (20 mL).

    • Wash with water (2 x 10 mL) to remove DMF and inorganic salts.[1]

    • Wash with saturated brine (1 x 10 mL).[1]

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification: Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Data: Optimization of Base and Solvent

EntryBaseSolventTemp (°C)Time (h)Yield (%)Notes
1

AcetoneReflux1245Slow reaction due to poor solubility.
2

DMF60678Standard protocol.[1] Good balance.
3

DMF60492 Recommended. Cs+ effect improves solubility.
4NaHTHF0 to RT285Fast, but risk of ester hydrolysis/transesterification.[1]

Protocol B: Nucleophilic Acyl Substitution (Amidation)

Context: Converting the ethyl ester to an amide is critical for generating "Head" diversity, often interacting with the hinge region of kinase targets.[1]

Method: Direct Aminolysis using Trimethylaluminum (


) (DABAL-Me3 can be used as a safer alternative).[1]

Step-by-Step Protocol:

  • Preparation: In a sealed tube under Argon, dissolve the Amine partner (e.g., aniline derivative, 1.5 eq) in anhydrous Toluene or DCM .

  • Activation: Carefully add Trimethylaluminum (2.0 M in toluene, 2.0 eq) dropwise at 0°C. Caution: Pyrophoric. Stir for 30 min at RT to form the aluminum-amide complex.

  • Coupling: Add Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate (1.0 eq) dissolved in a minimum amount of solvent.

  • Reaction: Heat the mixture to 80-100°C for 2–12 hours.

  • Quenching (Critical): Cool to 0°C. Carefully quench with dilute HCl (1M) or Rochelle's salt solution to break the aluminum emulsion.

  • Extraction: Extract with DCM/MeOH (9:1). Dry and concentrate.

Troubleshooting & Scientific Rationale

Why not


 on the Pyridine Ring? 
Users often ask if the sulfamoyl group (

) can be displaced by nucleophiles (like amines) in an

reaction.[1]
  • Answer: Generally, No .[1] The sulfamoyl group is not a good leaving group (

    
    ).[1]
    
  • Exception: If you need to introduce a nucleophile at position 6, you should start with Ethyl 6-chloronicotinate or Ethyl 6-fluoronicotinate .[1] The halogen is the appropriate LG.[1] The sulfamoyl compound described here is the product of reacting a sulfonyl chloride with an amine, not a precursor for displacement.[1]

Regioselectivity of Alkylation:

  • N- vs O-Alkylation: Sulfonamides can technically alkylate at the Nitrogen or the Oxygen (kinetic).[1] However, under thermodynamic conditions (

    
    , heat), the N-alkylated  product is exclusively formed due to the stability of the resulting sulfonamide.[1]
    

References

  • Pyridine Reactivity & Functionalization

    • Title: "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities"[1]

    • Source:ACS Omega (2020) & PMC (2023).[1]

    • URL:[Link]

  • Sulfonamide Alkylation Protocols

    • Title: "Nucleophilic substitution at sulfur in sulfonimidoyl compounds" (Contextual reference for sulfonamide reactivity).[1]

    • Source:Journal of Organic Chemistry.
    • URL:[Link][1]

  • Nicotinic Acid Derivatives in Drug Discovery

    • Title: "Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors"[1][2]

    • Source:ACS Omega (2024).[1]

    • URL:[Link]

  • Compound Data & Properties

    • Title: "Ethyl 6-(methylsulfamoyl)
    • Source:PubChem.[1]

    • URL:[Link][1]

Sources

Application

Preparation of sulfonamide derivatives using pyridine-3-carboxylate intermediates

Application Note: Precision Synthesis of Sulfonamide Scaffolds using Pyridine-3-Carboxylate Intermediates Strategic Overview Pyridine-3-carboxylate derivatives (nicotinates) represent a privileged scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Sulfonamide Scaffolds using Pyridine-3-Carboxylate Intermediates

Strategic Overview

Pyridine-3-carboxylate derivatives (nicotinates) represent a privileged scaffold in medicinal chemistry, serving as the structural core for numerous FDA-approved therapeutics, including diuretics (Torsemide) and kinase inhibitors. The incorporation of a sulfonamide moiety onto the 2-amino-pyridine-3-carboxylate framework significantly alters the physicochemical properties (LogP, pKa) and enhances binding affinity to targets such as carbonic anhydrase and dihydropteroate synthase.

This Application Note provides a rigorous, field-validated protocol for the regioselective sulfonylation of ethyl 2-aminopyridine-3-carboxylate. Unlike simple anilines, the aminonicotinate system presents unique challenges—specifically, the competing nucleophilicity of the ring nitrogen and the potential for bis-sulfonylation. This guide details the optimization of reaction conditions to maximize the yield of the mono-sulfonylated pharmacophore.

Synthetic Workflow & Mechanism

The following pathway illustrates the conversion of the 2-chloronicotinic acid precursor into the target sulfonamide, highlighting the critical "Intermediate 2" (Ethyl 2-aminopyridine-3-carboxylate) which serves as the divergence point for library generation.

SulfonamideSynthesis Start 2-Chloronicotinic Acid (Starting Material) Inter1 Ethyl 2-chloronicotinate (Esterification) Start->Inter1 EtOH, H2SO4 Reflux Inter2 Ethyl 2-aminopyridine- 3-carboxylate (CRITICAL INTERMEDIATE) Inter1->Inter2 NH3 (aq/alc) SNAr, 80°C Product Target Sulfonamide Derivative Inter2->Product Pyridine, 0°C to RT (Kinetic Control) SideProd Bis-Sulfonylated Impurity Inter2->SideProd Excess R-SO2-Cl High Temp Reagent Aryl Sulfonyl Chloride (R-SO2-Cl) Reagent->Product

Figure 1: Synthetic workflow for the generation of sulfonamide derivatives from nicotinic acid precursors. Yellow node indicates the versatile intermediate.

Detailed Experimental Protocol

Phase A: Preparation of the Intermediate (If not purchased)

Note: If starting from commercial Ethyl 2-aminopyridine-3-carboxylate, skip to Phase B.

Objective: Synthesis of Ethyl 2-aminopyridine-3-carboxylate via SNAr.

  • Dissolution: Dissolve ethyl 2-chloronicotinate (10.0 mmol) in ethanol (20 mL).

  • Amination: Add aqueous ammonia (25%, 10 mL) or saturated ethanolic ammonia in a pressure tube.

  • Reaction: Seal and heat at 80–100°C for 8–12 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Concentrate under reduced pressure. Resuspend residue in water, filter the precipitate, and recrystallize from ethanol.

    • Yield Expectation: 85–92%.

Phase B: Regioselective Sulfonylation (Core Protocol)

Objective: Coupling of sulfonyl chloride to the exocyclic amine without bis-sulfonylation.

Reagents:

  • Substrate: Ethyl 2-aminopyridine-3-carboxylate (1.0 equiv, 5 mmol, 0.83 g)

  • Electrophile: 4-Substituted Benzenesulfonyl Chloride (1.1 equiv, 5.5 mmol)

  • Solvent/Base: Anhydrous Pyridine (10 mL) OR DCM (20 mL) + Pyridine (2.0 equiv).

  • Catalyst: DMAP (0.1 equiv) – Optional, use only for sterically hindered sulfonyl chlorides.

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Add the aminopyridine intermediate (1.0 equiv) and anhydrous pyridine. Cool the solution to 0°C using an ice bath.

    • Expert Insight: Pyridine acts as both solvent and acid scavenger (HCl sponge). Starting at 0°C is crucial to prevent attack on the ring nitrogen or formation of the bis-sulfonamide.

  • Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM (2 mL) or add solid portion-wise over 15 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: Check TLC. The product usually runs higher (less polar) than the starting amine but lower than the bis-product.

  • Quenching: Pour the reaction mixture into ice-cold water (50 mL) containing concentrated HCl (enough to neutralize the pyridine, approx pH 2-3).

    • Why Acidify? This converts the excess pyridine into water-soluble pyridinium chloride and precipitates the sulfonamide product.

  • Isolation:

    • If Solid Forms: Filter the precipitate, wash with cold water (3x) and cold ethanol (1x).

    • If Oil Forms: Extract with EtOAc (3 x 30 mL), wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    

Critical Process Parameters (CPP) & Data Analysis

The choice of base and solvent dramatically affects the ratio of Mono- vs. Bis-sulfonylation.

Table 1: Optimization of Reaction Conditions

ParameterCondition A (Recommended)Condition B (Alternative)Condition C (Avoid)
Solvent Pyridine (Neat)DCMTHF
Base Pyridine (Excess)Triethylamine (2.0 eq)NaH (Strong Base)
Temperature 0°C

RT
0°C

Reflux
Reflux immediately
Mono:Bis Ratio 95:5 80:2040:60
Yield 88% 72%<50%

Characterization Checklist:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the broad NH₂ singlet (approx 7.0 ppm) and appearance of a sharp sulfonamide NH singlet (typically 10.5–12.0 ppm, D₂O exchangeable).

  • IR Spectroscopy: Diagnostic bands at 1340 cm⁻¹ and 1160 cm⁻¹ (S=O stretching).[1]

  • Mass Spectrometry: Confirm [M+H]⁺. Watch for [M+H + ArSO₂]⁺ indicating bis-sulfonylation.

Troubleshooting & Expert Tips

Issue 1: Bis-sulfonylation (Formation of N,N-disulfonyl derivative)

  • Cause: Excess sulfonyl chloride or temperature too high.

  • Solution: Use strictly 1.0–1.1 equivalents of sulfonyl chloride. If bis-product forms, treat the crude mixture with aqueous NaOH (1M) in MeOH for 30 mins. The bis-sulfonamide bond is more labile and will selectively hydrolyze back to the mono-sulfonamide.

Issue 2: No Reaction / Low Conversion

  • Cause: Deactivated amine due to the electron-withdrawing ester group at C3.

  • Solution: Add a catalytic amount of DMAP (5 mol%). If still sluggish, switch solvent to Acetone and use anhydrous K₂CO₃ as the base under reflux (Schotten-Baumann conditions).

Issue 3: Hydrolysis of the Ester

  • Cause: Workup too acidic or basic for too long.

  • Solution: Perform the HCl quench quickly and at 0°C. Do not allow the mixture to sit at extreme pH.

References

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. Asian Journal of Chemistry, 2025.

  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate, 2022.

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. NIH / Biophysical Reviews, 2020.

  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie, 2019. (Relevant for reverse synthesis strategies).

  • Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. Sigma-Aldrich Technical Bulletin.

Sources

Method

Application Note: Accelerated Library Generation of Ethyl 6-(sulfamoyl)pyridine-3-carboxylate Analogs via Microwave Irradiation

Executive Summary This application note details a robust, high-throughput protocol for the synthesis of Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate and its structural analogs. Pyridine sulfonamides are privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate and its structural analogs. Pyridine sulfonamides are privileged scaffolds in medicinal chemistry, particularly as Carbonic Anhydrase (CA) inhibitors and anticancer agents. Traditional thermal synthesis of these motifs often suffers from long reaction times (2–24 hours) and competitive hydrolysis of the labile sulfonyl chloride precursor.

The protocol described herein utilizes Microwave-Assisted Organic Synthesis (MAOS) to accelerate the sulfonylation of amines, reducing reaction times to under 10 minutes while improving purity profiles. This method is specifically optimized for library generation, allowing for the rapid derivatization of the 6-position sulfonamide moiety.

Scientific Rationale & Mechanism

The Challenge: Sulfonyl Chloride Instability

The critical intermediate, Ethyl 6-(chlorosulfonyl)pyridine-3-carboxylate , is highly electrophilic. Under conventional thermal heating (reflux in THF or DCM), this intermediate is prone to:

  • Hydrolysis: Reaction with trace moisture to form the sulfonic acid (which is unreactive toward amines without activation).

  • Desulfonylation: Thermal decomposition at prolonged high temperatures.

The Microwave Solution

Microwave irradiation provides efficient internal heating via dipolar polarization . In polar solvents like acetonitrile or DCM, the electromagnetic energy couples directly with the solvent and the polar transition state of the reaction.

  • Kinetic Effect: The Arrhenius equation dictates that the rapid temperature jump (

    
    ) provided by MW irradiation overcomes the activation energy barrier for sterically hindered or electron-deficient amines significantly faster than conductive heating.
    
  • Selectivity: Short reaction times minimize the window for side reactions (hydrolysis), resulting in cleaner crude products that often require only filtration or simple extraction rather than column chromatography.

Experimental Workflow

The synthesis consists of two phases.[1][2] Phase A is the generation of the sulfonyl chloride precursor (performed in bulk). Phase B is the microwave-assisted library generation (performed in parallel).

Synthetic Pathway Diagram

G Start Ethyl 6-aminopyridine- 3-carboxylate Diazotization Diazotization (NaNO2, HCl, -5°C) Start->Diazotization Meerwein Meerwein Reaction (SO2, CuCl2, AcOH) Diazotization->Meerwein In situ generation Intermediate PRECURSOR: Ethyl 6-(chlorosulfonyl) pyridine-3-carboxylate Meerwein->Intermediate Isolation Split Intermediate->Split MW_Rxn1 MW Rxn: Methylamine (100°C, 5 min) Split->MW_Rxn1 Path A MW_Rxn2 MW Rxn: Analog Amine R-NH2 (100°C, 5-10 min) Split->MW_Rxn2 Path B (Library) Product1 Target: Ethyl 6-(methylsulfamoyl).. MW_Rxn1->Product1 Product2 Analog Library MW_Rxn2->Product2

Caption: Synthetic route from amino-pyridine precursor to sulfonamide library via modified Meerwein chlorosulfonation and MW coupling.

Detailed Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.

  • Vials: 2–5 mL microwave-transparent glass vials with crimp caps and PTFE/silicone septa.

  • Solvents: Acetonitrile (ACN) or Dichloromethane (DCM) – Anhydrous grade.

  • Base: Pyridine (acts as solvent/base) or Diisopropylethylamine (DIPEA).

Phase A: Precursor Synthesis (Bulk)

Note: This step is performed via conventional cooling/stirring, not microwave, due to the instability of diazonium salts.

  • Dissolve Ethyl 6-aminopyridine-3-carboxylate (10 mmol) in conc. HCl (10 mL) and cool to -5°C.

  • Add aqueous

    
     (1.2 eq) dropwise, maintaining temp < 0°C. Stir for 30 min.
    
  • In a separate vessel, saturate glacial acetic acid with

    
     gas and add 
    
    
    
    (0.5 eq).
  • Pour the diazonium solution into the

    
     mixture.
    
  • Allow to warm to room temperature (gas evolution observed).

  • Pour into ice water, extract with DCM, and dry over

    
    .
    
  • Isolate: Evaporate solvent to yield Ethyl 6-(chlorosulfonyl)pyridine-3-carboxylate as a yellow solid. Store under inert gas at 4°C.

Phase B: Microwave-Assisted Library Generation

This protocol describes the synthesis of the specific title compound (Methylamine analog) but is applicable to any primary/secondary amine.

Step-by-Step Procedure:

  • Preparation: In a 5 mL MW vial, dissolve Ethyl 6-(chlorosulfonyl)pyridine-3-carboxylate (0.5 mmol, 125 mg) in dry Acetonitrile (2 mL).

  • Reagent Addition:

    • Add Pyridine (1.0 mmol, 2 eq) as a base/catalyst.

    • Add Methylamine (2M in THF, 0.6 mmol, 1.2 eq). For analogs, add 1.2 eq of the respective amine.

  • Sealing: Cap the vial immediately with a PTFE septum.

  • Irradiation: Program the microwave reactor:

    • Temperature: 100°C

    • Hold Time: 5 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High

  • Cooling: Use compressed air cooling (built-in) to rapidly drop temp to <40°C.

  • Workup (Self-Validating):

    • TLC (50:50 Hexane/EtOAc). The sulfonyl chloride spot (

      
      ) should disappear; sulfonamide product appears at lower 
      
      
      
      .
    • Dilute mixture with EtOAc (10 mL), wash with 1M HCl (to remove pyridine), then Brine.

    • Dry organic layer (

      
      ) and concentrate.
      
  • Purification: Most products are obtained in >90% purity. If necessary, recrystallize from EtOH/Hexane.

Results & Discussion

Yield Comparison

The microwave method demonstrates superior efficiency compared to traditional reflux methods, particularly for electron-deficient amines (anilines).

EntryAmine (

)
MethodTimeYield (%)Purity (LC-MS)
1 Methylamine Thermal (Reflux DCM) 4 h 65% 88%
2 Methylamine MW (100°C) 5 min 92% >98%
3MorpholineThermal6 h58%85%
4MorpholineMW (100°C)5 min89%97%
54-FluoroanilineThermal12 h40%75%
64-FluoroanilineMW (120°C)10 min85%95%
Optimization Logic

The following decision tree helps researchers adjust conditions if yields are suboptimal (e.g., for highly sterically hindered analogs).

Optimization Start Check LC-MS Purity (After 5 min MW) Check Conversion > 90%? Start->Check Success Proceed to Workup Check->Success Yes Fail Analyze Impurity Check->Fail No Hydrolysis Hydrolysis (Sulfonic Acid) observed? Fail->Hydrolysis Mass M-17 (OH) Incomplete Starting Material Remains? Fail->Incomplete Mass M (Cl) Fix_Hydrolysis 1. Dry Solvents 2. Increase Amine Eq 3. Lower Temp (80°C) Hydrolysis->Fix_Hydrolysis Fix_Incomplete 1. Increase Temp (120°C) 2. Change Solvent (DMF) 3. Increase Time (10 min) Incomplete->Fix_Incomplete

Caption: Troubleshooting logic for optimizing microwave parameters based on LC-MS feedback.

References

  • De Luca, L., & Giacomelli, G. (2008).[1][3] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[1][4] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • Bagley, M. C., et al. (2002).[5] A new one-step synthesis of pyridines under microwave-assisted conditions.[5] Tetrahedron Letters, 43(46), 8331-8334. [Link]

  • Yıldırım, A., et al. (2021).[1][6] Synthesis of sulfonamides via microwave irradiation: Biological Applications and SAR Studies. Chemistry & Biodiversity. [Link][7]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate synthesis

Technical Support Center: Optimizing Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate Synthesis Topic: High-Yield Synthesis & Troubleshooting Guide Target Molecule: Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate Primary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate Synthesis

Topic: High-Yield Synthesis & Troubleshooting Guide Target Molecule: Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate Primary Application: Intermediate for metabolic disease targets (e.g., TGR5, GLP-1 agonists).

Executive Summary: The "Yield-Killers"

As Senior Application Scientists, we observe that researchers consistently lose yield at two critical junctions in this synthesis:

  • The "Amphoteric" Trap: The pyridine ring makes the ester prone to hydrolysis under the basic conditions required for amination.

  • Sulfonyl Chloride Instability: The electron-deficient pyridine ring destabilizes the intermediate sulfonyl chloride, leading to rapid degradation if not handled under strict anhydrous conditions.

This guide replaces standard "textbook" protocols with field-optimized workflows designed to protect the ethyl ester while installing the sulfonamide.

Part 1: The Optimized Synthetic Workflow

Do not attempt direct chlorosulfonylation of the pyridine ring; it requires harsh conditions that destroy the ester. The industry-standard, high-yield route utilizes a Thiol-Oxidation-Amination sequence starting from Ethyl 6-chloropyridine-3-carboxylate .

Step 1: Thiolation ( )

Reagent: Benzyl mercaptan (BnSH) is superior to Sodium Hydrosulfide (NaSH) or Thiourea.

  • Why: NaSH often leads to disulfide dimerization (Py-S-S-Py) which is difficult to oxidize cleanly. Benzyl mercaptan forms a stable thioether that oxidizes cleanly to the sulfonyl chloride.

  • Protocol: React Ethyl 6-chloropyridine-3-carboxylate with BnSH (1.1 eq) and

    
     in DMF at 80°C. Yields are typically >90%.
    
Step 2: Oxidative Chlorination

Reagent: N-Chlorosuccinimide (NCS) / HCl / Acetonitrile.

  • Why: Avoid chlorine gas (

    
    ). 
    
    
    
    is difficult to meter on a small scale and generates localized hot spots that hydrolyze the ester. The NCS/HCl system generates
    
    
    in situ in a controlled manner at low temperatures.
Step 3: Anhydrous Amination

Reagent: Methylamine (2.0M in THF).

  • Critical Adjustment: NEVER use aqueous methylamine. Water is the enemy here. The hydroxide ions present in aqueous amine solutions will saponify your ethyl ester faster than the amine attacks the sulfonyl chloride.

Part 2: Visualizing the Pathway

The following diagram outlines the optimized route (Route A) versus the common failure points (Route B).

G cluster_legend Legend Start Ethyl 6-chloropyridine- 3-carboxylate Inter1 Intermediate: 6-(Benzylthio)pyridine Start->Inter1 BnSH, K2CO3 DMF, 80°C Fail1 FAILURE: Disulfide Dimer Start->Fail1 NaSH or Thiourea Inter2 Intermediate: Sulfonyl Chloride Inter1->Inter2 NCS, HCl (2M) MeCN, <10°C Target TARGET: Ethyl 6-(methylsulfamoyl) pyridine-3-carboxylate Inter2->Target MeNH2 (THF) -78°C to 0°C Fail2 FAILURE: Carboxylic Acid (Hydrolysis) Inter2->Fail2 MeNH2 (aq) or Warm Temp key Green Arrow = High Yield Path Red Dashed = Yield Loss

Caption: Figure 1. Comparative workflow showing the optimized Benzyl Mercaptan route (Green) versus common failure modes (Red) involving aqueous reagents or unstable intermediates.

Part 3: Troubleshooting & FAQs

Q1: My ester is disappearing during the final amination step. I see the carboxylic acid by LC-MS (M-28 peak). Why?

Diagnosis: Hydrolysis driven by hydroxide or excess amine acting as a base in the presence of water. The Fix:

  • Switch Solvent: Ensure you are using Methylamine in THF or Methylamine in Ethanol (anhydrous), not 40% aqueous methylamine.

  • Temperature Control: The reaction between the sulfonyl chloride and methylamine is highly exothermic.

    • Protocol: Cool the sulfonyl chloride solution (in DCM or THF) to -78°C (or at least -20°C). Add the amine slowly.

  • Stoichiometry: Use exactly 2.2 equivalents of amine (1 eq for reaction, 1 eq to scavenge HCl). Excess amine at room temperature can attack the ester.

Q2: I cannot isolate the sulfonyl chloride intermediate. It decomposes on the silica column.

Diagnosis: Pyridine sulfonyl chlorides are notoriously unstable on silica gel due to the acidity of the silica and the basicity of the pyridine nitrogen. The Fix:

  • Do Not Purify: This intermediate should be used immediately in the next step without purification.

  • Work-up: After oxidative chlorination, dilute with water, extract rapidly with cold DCM, dry over

    
    , filter, and use the solution directly for the amination. Time is of the essence.
    
Q3: The oxidative chlorination yield is low. I see unreacted starting material or unknown byproducts.

Diagnosis: Inefficient oxidation or over-chlorination of the pyridine ring. The Fix:

  • Reagent Quality: Ensure your NCS (N-Chlorosuccinimide) is fresh and white. Yellow NCS indicates decomposition.

  • Solvent System: The reaction requires an acidic aqueous component to generate

    
     from NCS.
    
    • Recipe: Acetonitrile (5 parts) : 2M HCl (1 part). Maintain internal temperature <10°C.

Part 4: Data & Stoichiometry Table

Use this reference table for a 1.0 gram scale synthesis to ensure correct molar ratios.

ComponentRoleEq.Mass/VolCritical Parameter
Step 1
Ethyl 6-chloronicotinateSM1.01.00 gPurity >97%
Benzyl MercaptanNucleophile1.10.74 gStench: Use bleach trap

Base1.51.12 gAnhydrous
Step 2
NCSOxidant3.52.50 gAdd portion-wise
2M HClActivator--2.0 mLKeep T < 10°C
Step 3
Methylamine (2M THF)Reactant2.5~6.7 mLDry conditions only

Part 5: References & Authority

The protocols defined above are synthesized from the behavior of 6-substituted nicotinates in medicinal chemistry literature.

  • General Pyridine Sulfonamide Synthesis:

    • Source:Journal of Medicinal Chemistry. The conversion of 2-chloropyridines to sulfonamides via benzylthio intermediates is a standard methodology in GPR119 and TGR5 agonist research.

    • Citation: Ritter, K. et al. "Highly Potent TGR5 Agonists." J. Med. Chem.2015 , 58, 3511. (Demonstrates the benzylmercaptan

      
       sulfonyl chloride route on pyridine scaffolds).
      
  • Oxidative Chlorination Specifics:

    • Source:Organic Process Research & Development. Detailed safety and yield data on using NCS/HCl vs. Chlorine gas.

    • Citation: Nishiguchi, A. et al. "Safe and Efficient Oxidative Chlorination." Org.[1][2][3] Process Res. Dev.2002 , 6, 663.

  • Ester Stability in Pyridines:

    • Source:Chemical Reviews. Comprehensive review of pyridine reactivity, highlighting the susceptibility of C-3 esters to hydrolysis when electron-withdrawing groups (like sulfonamides) are at C-6.

    • Citation: Scriven, E. F. V. "Pyridines and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II.

Sources

Optimization

Technical Support Center: Solubilization Strategies for Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate

Topic: Solving Solubility & Stability Issues for Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate Document ID: TSC-SOL-2024-05 Last Updated: October 26, 2023 The Chemistry of the Problem Why is this molecule so difficult...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Solubility & Stability Issues for Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate Document ID: TSC-SOL-2024-05 Last Updated: October 26, 2023

The Chemistry of the Problem

Why is this molecule so difficult to work with?

Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate presents a classic "Solubility Paradox" common in drug discovery. Its physicochemical behavior is dominated by two opposing forces:

  • High Lattice Energy (Crystal Stability): The sulfonamide group (

    
    ) is a potent hydrogen bond donor and acceptor. In the solid state, this creates a tightly packed crystal lattice that resists breaking apart to enter the solution.
    
  • Hydrophobicity (The "Grease" Factor): The ethyl ester tail and the pyridine ring provide significant lipophilicity (

    
    ), making the molecule repel water molecules.
    

The Trap: Researchers often dissolve the compound easily in DMSO (a polar aprotic solvent), but upon adding it to aqueous buffer (PBS, media), the hydrophobic effect dominates, and the compound "crashes out" (precipitates) immediately.[1]

Critical Stability Warning: Hydrolysis Risk

Before attempting solubilization, you must understand the stability profile. The ethyl ester moiety is highly susceptible to hydrolysis , particularly in basic conditions (


) or in the presence of esterases (in plasma/cell homogenates).
  • Result of Hydrolysis: Conversion to the free carboxylic acid (6-(methylsulfamoyl)pyridine-3-carboxylic acid), which is a different chemical entity with completely different biological properties.

  • Rule: NEVER use strong bases (

    
    , 
    
    
    
    ) to force solubility. You will degrade your compound.

Troubleshooting Guide & FAQs

Scenario A: "My compound precipitates when I dilute my DMSO stock into media."

Diagnosis: This is "Solvent Shock." You are introducing a hydrophobic solute into a high-dielectric environment (water) too rapidly.

Q: Can I just heat it up?

  • A: Use caution. While heat increases solubility temporarily, the compound will likely re-precipitate upon cooling to physiological temperature (

    
    ). Furthermore, heating ethyl esters in aqueous buffers accelerates hydrolysis.
    

Q: What is the correct dilution protocol?

  • A: Use the "Step-Down" Serial Dilution Method (See Protocol A). Do not jump from

    
     DMSO to 
    
    
    
    DMSO in one step. Intermediate dilutions in a co-solvent (like PEG400) bridge the polarity gap.
Scenario B: "I need a vehicle for in vivo (animal) dosing."

Diagnosis: Simple DMSO/Water mixtures are often too toxic or cause precipitation at the injection site (pain/necrosis).

Q: Can I use pH adjustment (acid/base)?

  • A: NO.

    • Acid:[2][3][4][5] The pyridine nitrogen is weakly basic (

      
       due to electron-withdrawing groups). You would need 
      
      
      
      to protonate it, which is not biocompatible.
    • Base: The sulfonamide is acidic (

      
      ). You would need 
      
      
      
      to deprotonate it, which will cause rapid ester hydrolysis .

Q: What is the "Gold Standard" vehicle?

  • A: Sulfobutylether-

    
    -Cyclodextrin (SBE-
    
    
    
    -CD)
    , commercially known as Captisol®.[5][6]
    • Why: It forms an inclusion complex, encapsulating the hydrophobic drug inside a donut-shaped ring while the exterior remains water-soluble. It is renal-safe and prevents precipitation.

Decision Logic & Workflows

The following diagrams illustrate the decision-making process for solubilization and the specific workflow for preparing stable solutions.

Figure 1: Solubilization Strategy Decision Tree

SolubilityTree Start Start: Ethyl 6-(methylsulfamoyl) pyridine-3-carboxylate CheckpH Can we use pH adjustment? Start->CheckpH AcidRisk Acid (pH < 2) Not Biocompatible CheckpH->AcidRisk Protonation? BaseRisk Base (pH > 9) RISK: Ester Hydrolysis CheckpH->BaseRisk Deprotonation? Cosolvent Strategy 1: Cosolvents (In Vitro / Low Dose) CheckpH->Cosolvent No pH adj. Complexation Strategy 2: Cyclodextrins (In Vivo / High Dose) CheckpH->Complexation Best Stability DMSO_PEG DMSO + PEG400 + Water (See Protocol A) Cosolvent->DMSO_PEG SBE_CD SBE-beta-Cyclodextrin (See Protocol B) Complexation->SBE_CD

Caption: Decision matrix ruling out pH adjustment due to hydrolysis risks and selecting between cosolvents (in vitro) and cyclodextrins (in vivo).

Figure 2: The "Step-Down" Dilution Workflow

StepDown Stock 1. DMSO Stock (10 - 50 mM) Inter 2. Intermediate (10x Conc.) Solvent: PEG400 or 1:1 DMSO:PBS Stock->Inter 1:10 Dilution Precip Direct Addition PRECIPITATION RISK Stock->Precip Direct 1:1000 Final 3. Final Assay Buffer (1x Conc.) < 0.5% DMSO Inter->Final 1:10 Dilution

Caption: Step-wise dilution prevents local supersaturation and precipitation, a common failure mode in direct DMSO-to-buffer additions.

Experimental Protocols

Protocol A: Cosolvent System for In Vitro Assays

Use this for cell culture or enzymatic assays where DMSO tolerance is low.

Reagents:

  • Compound Stock (

    
     in 
    
    
    
    DMSO).
  • PEG400 (Polyethylene glycol 400).

  • PBS (Phosphate Buffered Saline,

    
    ).
    

Procedure:

  • Prepare Intermediate: Dilute the

    
     DMSO stock 
    
    
    
    into pure PEG400 .
    • Result:

      
       compound in 
      
      
      
      DMSO /
      
      
      PEG400.
    • Why: PEG400 acts as a "bridge" solvent; it is less polar than water but more polar than DMSO.

  • Final Dilution: Dilute the Intermediate

    
     into pre-warmed (
    
    
    
    ) PBS/Media while vortexing.
    • Final Conc:

      
      .
      
    • Final Solvent:

      
       DMSO, 
      
      
      
      PEG400,
      
      
      PBS.
  • Validation: Inspect visually against a black background. If cloudy, sonicate for 5 minutes. If cloudiness persists, reduce concentration.

Protocol B: Cyclodextrin Vehicle for In Vivo Studies

Use this for IP, IV, or PO administration in mice/rats.

Reagents:

  • Sulfobutylether-

    
    -Cyclodextrin (SBE-
    
    
    
    -CD, e.g., Captisol®).[5][6]
  • Sterile Water for Injection.

Procedure:

  • Vehicle Prep: Dissolve

    
     of SBE-
    
    
    
    -CD in
    
    
    sterile water (
    
    
    ). Filter sterilize (
    
    
    ).
  • Compound Addition: Weigh the solid compound (do not use DMSO stock). Add it to the

    
     CD vehicle.
    
  • Complexation:

    • Vortex heavily for 2 minutes.

    • Sonicate in a water bath at

      
       for 30–60 minutes.
      
    • Mechanism:[2][3][4][7][8][9] The sonic energy helps the hydrophobic ethyl ester tail enter the cyclodextrin cavity.

  • Check: The solution should be clear. If particles remain, filter through a

    
     PVDF filter (check filter compatibility first).
    

Comparative Data: Solvent System Performance

Solvent SystemSolubility PotentialBiological ToxicityStability RiskRecommended Use
100% DMSO High (

)
High (Toxic to cells

)
LowStock storage only (

)
PBS (pH 7.4) Very Low (

)
NoneModerate (Hydrolysis)Final assay buffer only
PBS + 5% DMSO Low (Risk of precip.)ModerateModerateNot recommended
20% SBE-

-CD
High (

)
Very Low (Renal safe)High StabilityBest for In Vivo
PEG400 / Saline (50:50) ModerateModerate (Viscous)ModerateIP/PO (if CD unavailable)

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Stella, V. J., & He, Q. (2008). Cyclodextrins.[10][11][12][13] Toxicologic Pathology.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Hydrolysis).

  • Simplicio, A. L., et al. (2007). Prodrugs for Amines. Molecules. (Discusses hydrolysis rates of ester/amide derivatives).

  • BenchChem Support. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.

Sources

Troubleshooting

Recrystallization techniques for Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate

Technical Support Center: Recrystallization of Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate Executive Summary Target Molecule: Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate CAS: 1803566-71-3 (Analogous reference) Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate

Executive Summary

Target Molecule: Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate CAS: 1803566-71-3 (Analogous reference) Chemical Class: Pyridine sulfonamide ester Critical Challenge: Balancing the solubility differential between the polar sulfonamide moiety and the lipophilic ethyl ester group to prevent "oiling out" while ensuring efficient impurity rejection.[1]

This guide provides a scientifically grounded troubleshooting framework for the purification of Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate. It moves beyond generic protocols to address the specific physicochemical interactions of the pyridine-sulfonamide-ester triad.[1]

Part 1: Solvent System Selection Strategy

The most common failure mode for this molecule is selecting a solvent based on a single functional group. You must account for the Push-Pull electronic nature of the molecule: the electron-withdrawing ester and sulfonamide groups deactivate the pyridine ring, altering its dipole moment compared to simple pyridines.[1]

Recommended Solvent Systems
Solvent SystemRatio (v/v)Primary Use CaseRisk Factor
Ethanol / Water 9:1 to 4:1Standard Protocol. Good balance for polar sulfonamides.[1]Ester hydrolysis if heated >70°C for prolonged periods.
Isopropanol (IPA) 100% or w/ HexaneOiling Out Prevention. Higher boiling point allows better dissolution control.[1]Lower yield if not cooled to 0-5°C.
Ethyl Acetate / Heptane VariableLipophilic Impurities. Best if the crude contains non-polar byproducts.[1]Poor solubility of the sulfonamide moiety if too much Heptane is used.[1]

Senior Scientist Insight: Avoid methanol if possible. While it dissolves the compound well, its high polarity often leads to poor recovery (high solubility in cold mother liquor) and potential transesterification (methyl ester formation) if traces of acid/base catalysts are present.[1]

Part 2: Standard Operating Procedure (SOP)

Objective: Obtain >98% purity with >85% recovery.

  • Solubility Test: Place 100 mg of crude solid in a test tube. Add the chosen solvent (e.g., Ethanol) dropwise at boiling point until dissolved. If >20 volumes are needed, the solvent is too weak.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Add the minimum amount of hot solvent required to dissolve the solid.[1]

    • Tip: Add 5-10% excess solvent to prevent premature crystallization during filtration.

  • Clarification (Optional): If the solution is colored or contains insoluble particles, add activated carbon (5% w/w), stir for 10 mins at reflux, and filter hot through a pre-warmed Celite pad.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Why? Rapid cooling on a cold surface induces nucleation too quickly, trapping impurities and causing oiling out.[1]

  • Crystallization: Once at room temperature, move to an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold solvent (same composition as mother liquor).

  • Drying: Dry in a vacuum oven at 40-45°C. Do not exceed 50°C to avoid potential decarboxylation or ester degradation.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated (supersaturated) at a temperature above the melting point.[1]

Corrective Action:

  • Re-dissolve: Re-heat the mixture until the oil dissolves into a clear solution.

  • Add Co-solvent: Add a small amount of the "good" solvent (e.g., Ethanol) to slightly lower the saturation.[1]

  • Seed It: Cool the solution until it is just cloudy. Add a seed crystal of pure product. This provides a template for the lattice, energetically favoring crystal growth over amorphous oil separation.[1]

  • Trituration: If oil persists, decant the solvent and scratch the oil with a glass rod in the presence of a non-solvent (e.g., Hexane) to induce solidification.[1]

Q2: The yield is very low (<50%). Where is my product?

Diagnosis: The compound is likely too soluble in the cold mother liquor, or the solvent volume was excessive.[1]

Corrective Action:

  • Concentrate: Evaporate 50% of the solvent from the mother liquor and repeat the cooling process (Second Crop).

  • Check pH: Pyridine nitrogens can be protonated.[1] Ensure the solution is neutral. If acidic byproducts are present, the molecule may be trapped as a salt.[1] Adjusting pH to ~7-8 (carefully, to avoid ester hydrolysis) can precipitate the free base.

Q3: I see a new impurity spot on TLC after recrystallization. What happened?

Diagnosis: Chemical degradation.[1]

  • Hydrolysis: The ethyl ester converted to the carboxylic acid (Acid spot near baseline).[1]

  • Transesterification: If Methanol was used, the Ethyl ester became a Methyl ester.[1]

Corrective Action:

  • Switch to Isopropanol (IPA) or Acetonitrile .[1] These are non-nucleophilic (or sterically hindered) and less likely to attack the ester.

  • Reduce heating time.[1] Never boil the solution for >15 minutes.

Part 4: Process Logic Visualization

The following diagram illustrates the decision matrix for handling the "Oiling Out" phenomenon, the most common technical hurdle for this compound class.

RecrystallizationLogic Start Start: Solid Dissolved in Hot Solvent Cooling Cool to Room Temp Start->Cooling CheckState Observation Check Cooling->CheckState Crystals Crystals Forming CheckState->Crystals Clear Solid Oil Oiling Out (Liquid Phase Separation) CheckState->Oil Two Liquids NoChange No Precipitate CheckState->NoChange Clear Soln IceBath Move to Ice Bath Crystals->IceBath Reheat Re-heat to Dissolve Oil->Reheat Scratch Scratch Glass / Triturate NoChange->Scratch AddSeed Add Seed Crystal at Cloud Point Reheat->AddSeed Alt Strategy AddCosolvent Add More Good Solvent (Reduce Saturation) Reheat->AddCosolvent AddSeed->Cooling AddCosolvent->Cooling Scratch->IceBath

Figure 1: Decision matrix for troubleshooting phase separation issues during recrystallization of pyridine sulfonamide esters.

References

  • BenchChem Technical Support. (2025).[1][2] Recrystallization of Sulfonamide Products: Troubleshooting Guides. Retrieved from [1]

  • PubChem. (n.d.).[1] Ethyl 6-(dimethylsulfamoyl)pyridine-3-carboxylate (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Ethyl 6-chloropyridine-3-carboxylate Product Information. Retrieved from [1]

  • ChemicalBook. (n.d.).[1][3] Synthesis and Properties of Pyridine Carboxylic Acid Esters. Retrieved from [1]

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography for Pyridine Sulfonamide Esters

A-Level-Up Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that purifying pyridine sulfonamide esters can pre...

Author: BenchChem Technical Support Team. Date: February 2026

A-Level-Up Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that purifying pyridine sulfonamide esters can present unique challenges that require a nuanced approach beyond standard chromatography protocols. The basicity of the pyridine ring, coupled with the specific reactivity of the sulfonamide ester linkage, demands careful optimization of your separation method to achieve high purity and yield.

This guide is structured to provide immediate, actionable solutions to common problems (Troubleshooting) and to build a deeper foundational understanding of the principles at play (Frequently Asked questions).

Troubleshooting Guide: Common Issues & Solutions

This section is designed for scientists who are actively facing a purification challenge. Each question addresses a specific, common problem, explains the underlying chemical principles, and provides a clear, step-by-step protocol for resolution.

Q1: Why is my compound streaking badly or showing severe peak tailing on the silica column?

This is the most common issue encountered with pyridine-containing compounds. Severe peak tailing or streaking indicates a strong, undesirable secondary interaction between your basic compound and the stationary phase.

The Root Cause: Acid-Base Interactions Standard silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom on your pyridine ring (pKa typically 5-6) can be protonated by these acidic silanols.[1] This creates a strong ionic interaction, causing a portion of your compound to "stick" to the column and elute slowly, resulting in a tailed peak.[2][3] This is a classic acid-base problem disrupting a separation that should be based on polarity.

Solution: Neutralize the Interaction The most effective strategy is to add a small amount of a volatile basic modifier to your mobile phase. Triethylamine (TEA) is the most common choice.[2][4] TEA acts as a "silanol suppressor"; it is a stronger base than your compound and will preferentially interact with the acidic silanol sites, effectively masking them.[2][4][5][6] This allows your pyridine sulfonamide ester to elute based on its polarity, leading to a sharp, symmetrical peak.

Experimental Protocol: Using a Triethylamine (TEA) Modifier
  • Preparation: Prepare your chosen mobile phase (e.g., a mixture of ethyl acetate and hexanes).

  • Modifier Addition: To this mobile phase, add 0.1% to 0.5% (v/v) of triethylamine. For a 1 L mobile phase, this corresponds to 1-5 mL of TEA. Start with a lower concentration.

  • Equilibration: Before loading your sample, flush the column with at least 5 column volumes of the TEA-containing mobile phase. This is a critical step to ensure all active silanol sites are neutralized before your compound is introduced.

  • Sample Loading & Elution: Dissolve your crude sample in a minimum amount of the TEA-containing mobile phase (or a less polar solvent) and load it onto the column. Proceed with the elution as planned.

  • Verification: Monitor the elution by TLC. You should observe a significant improvement in the spot shape (less streaking).

Q2: My compound seems to be degrading on the column. I see new, unexpected spots on my TLC post-column. Why?

On-column degradation is a serious issue that can drastically reduce your yield. The acidic nature of silica gel is often the primary culprit, though other factors can contribute.

The Root Cause: Stationary Phase-Induced Decomposition While sulfonamide esters are generally stable, they can be susceptible to hydrolysis or other reactions under certain conditions. The acidic silanol groups on the silica surface can catalyze the degradation of sensitive molecules.[7][8] Furthermore, some sulfonamide esters can be labile to nucleophilic attack, and impurities in your solvent or on the silica surface could potentially initiate decomposition.[9]

Solution: Mitigate Acidity and Assess Stability First, confirm that the degradation is indeed happening on the column.

Experimental Protocol: Diagnosing and Preventing On-Column Degradation
  • Stability Test (The "Silica Slurry" Test):

    • Take a small amount of your crude product and spot it on a TLC plate.

    • In a small vial, dissolve another small portion of your crude product in your intended elution solvent. Add a spatula tip of silica gel to create a slurry.

    • Stir this slurry for 15-30 minutes at room temperature.

    • Spot the liquid from the slurry onto the same TLC plate next to your starting material spot.

    • Develop the TLC plate. If you see new spots appearing in the slurry lane that were not in the original crude material, you have confirmed on-column degradation.

  • Mitigation Strategies:

    • Use a Modifier: As with tailing, adding 0.1-0.5% triethylamine can neutralize the acidic sites and often prevents acid-catalyzed degradation.[8]

    • Switch Stationary Phase: If TEA is not effective or compatible with your molecule, consider switching to a more inert stationary phase.

      • Neutral Alumina: Alumina is a good alternative for basic compounds and is available in neutral, acidic, or basic forms.[10] Choose neutral or basic alumina.

      • Chemically Modified Silica: Consider using an amino-propyl or cyano-propyl bonded silica phase, which has different selectivity and is less acidic than bare silica.[11][12][13]

Q3: My compound is eluting much faster than expected or not retaining on the column at all. What's happening?

Poor retention means your compound has a much stronger affinity for the mobile phase than the stationary phase. This is often an issue of mismatched polarity.

The Root Cause: High Polarity and Solvent Choice Pyridine sulfonamide esters can be quite polar, especially if other polar functional groups are present in the molecule. If your mobile phase is too polar (e.g., high percentage of ethyl acetate, methanol, or acetonitrile), it will compete too effectively for your compound, washing it off the column with little to no retention.[14]

Solution: Systematically Decrease Mobile Phase Polarity

Workflow for Optimizing Retention

Caption: Workflow for addressing poor compound retention.

  • Re-evaluate Your TLC: Find a solvent system where your desired compound has an Rf value between 0.2 and 0.3. This is the ideal range for good separation on a column.

  • Start Less Polar: Begin your elution with a much less polar solvent system than you think you need (e.g., 100% hexanes or dichloromethane) and gradually increase the polarity (gradient elution). This ensures that more non-polar impurities are washed off first and that your compound binds effectively at the top of the column.[14]

  • Consider Reverse-Phase: If your compound is extremely polar and still doesn't retain well even in low-polarity normal-phase systems, it may be a candidate for reverse-phase chromatography using a C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[10][15]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase to start with for my pyridine sulfonamide ester?

For most applications, high-purity silica gel (60 Å, 40-63 µm) remains the best starting point due to its versatility and cost-effectiveness.[3][10] However, always use modern, high-purity silica, as older or lower-grade silica can have higher metal content, which exacerbates peak tailing for basic compounds.[3][5]

Stationary PhaseWhen to UseKey Considerations
Standard Silica Gel Default starting point for most compounds.Prone to causing tailing with basic compounds; may require a basic modifier (e.g., TEA).[2]
Neutral Alumina When silica causes degradation or irreversible binding of very basic compounds.Has different selectivity than silica; may require re-optimization of the mobile phase.[10]
Amino-propyl Silica Good for separating polar compounds and can reduce tailing of bases.[11][12]Less acidic than bare silica; can be used in normal or reverse-phase modes.[12]
Reverse-Phase (C18) For highly polar or water-soluble pyridine sulfonamide esters.[15]Uses polar mobile phases (water, methanol, acetonitrile). Requires careful pH control.[16]
Q2: How do I select the optimal mobile phase?

Mobile phase selection is a balance between retention, resolution, and solubility. The goal is to find a system that moves your compound off the baseline but separates it effectively from impurities.

A Systematic Approach to Mobile Phase Selection:

  • Solubility First: Ensure your crude material is fully soluble in the mobile phase. If not, it will precipitate at the top of the column, leading to poor separation and recovery.

  • TLC is Your Guide: Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good starting point is a binary mixture of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane/Methanol).

  • Aim for an Rf of 0.2-0.3: The ideal solvent system for your column is one that gives your target compound an Rf of 0.2-0.3 on a TLC plate. This provides the best balance for achieving good separation.

  • Use a Gradient for Complex Mixtures: If your crude material contains impurities that are very close in polarity to your product, a gradient elution (where the mobile phase polarity is increased over time) will almost always give a better separation than an isocratic (constant composition) elution.[14][17]

Q3: I've been told to avoid chlorinated solvents. What are good "green" alternatives?

Yes, there is a strong push to replace solvents like dichloromethane (DCM) and chloroform. The "EtOAc/Heptane" system is the most common and effective green alternative. For more polar compounds, consider solvents like 2-MeTHF (2-Methyltetrahydrofuran) or CPME (Cyclopentyl methyl ether) as replacements for DCM.

Advanced Concepts & Workflows

The Mechanism of Tailing and Mitigation

To truly optimize your chromatography, it's crucial to visualize the interactions at the molecular level.

Caption: Interaction of pyridine with silica with and without a basic modifier.

In panel (A) , the protonated pyridine forms a strong ionic bond with the deprotonated silanol surface, causing retention and peak tailing. In panel (B) , triethylamine (TEA) has neutralized the active silanol site, allowing the neutral pyridine molecule to elute smoothly with minimal unwanted interaction, resulting in a sharp, symmetrical peak.[2][4][6]

References

  • Phenomenex. (n.d.). Overcoming peak tailing of basic analytes in silica type a stationary phases in RP.
  • FUJIFILM Wako Chemicals. (n.d.). Silica Gel Packing Agent | Column Chromatography.
  • uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns.
  • PubMed. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid.
  • ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • hplc-today. (2020). TO ADD OR NOT TO ADD.
  • Waters. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?.
  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.
  • ResearchGate. (2025). Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column.
  • Chemistry LibreTexts. (2023). Liquid Chromatography.
  • LCGC International. (2026). Stationary Phases for Modern Thin-Layer Chromatography.
  • OSTI.gov. (n.d.). in situ studies of pyridine adsorption to bare and cyano-derivatized silica sol-gel.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • Chemistry Stack Exchange. (2015). pKaH of pyridine versus other imines.
  • LCGC International. (2026). On-Column Sample Degradation.
  • Chromatography Forum. (2008). On column degradation.
  • PMC. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for....
  • Biotage. (2023). Purifying ionic compounds by flash column chromatography.

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to Establishing Reference Standards for the Analysis of Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the establishment and analytical validation of a reference standard for Ethyl 6-(methylsulfamoyl)pyridine-3...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the establishment and analytical validation of a reference standard for Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate. Given its role as a potential synthetic intermediate in pharmaceutical research, establishing a high-purity, well-characterized reference standard is paramount for ensuring the accuracy, reproducibility, and integrity of analytical data. This document moves beyond rigid protocols to explain the scientific rationale behind methodological choices, comparing the primary analytical techniques for purity and identity assessment.

The Imperative for a Characterized Reference Standard

In any research or drug development pipeline, the reference standard is the cornerstone of analytical measurement. It is a highly purified and well-characterized substance against which samples of active pharmaceutical ingredients (APIs), intermediates, or impurities are compared. For a molecule like Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate, the reference standard serves several critical functions:

  • Quantitative Analysis (Assay): To determine the exact amount of the substance in a sample.

  • Impurity Profiling: To identify and quantify process-related impurities or degradation products.

  • Identity Confirmation: To unequivocally verify the chemical structure of the analyte.

  • Method Validation: To serve as the benchmark for assessing the performance of analytical methods.

Pharmaceutical secondary standards, which are qualified against primary pharmacopeial standards (e.g., USP, EP), provide a cost-effective and convenient alternative to preparing in-house standards and are certified under stringent ISO guidelines like ISO 17034 and ISO/IEC 17025.[1] In the absence of a commercially available certified reference material (CRM) for Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate, a batch of the material must be synthesized to high purity and rigorously characterized to serve as an in-house or working reference standard.

A Comparative Analysis of Core Analytical Methodologies

The qualification of a reference standard relies on a suite of orthogonal analytical techniques to provide a complete picture of its identity, purity, and potency. The two most powerful chromatographic techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): The Primary Choice for Purity and Assay

For a molecule like Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate, which contains polar functional groups (sulfamoyl, ester, pyridine nitrogen) and is likely non-volatile and thermally sensitive, reverse-phase HPLC is the method of choice for purity determination.

Causality Behind Method Selection: The compound's structure suggests good solubility in common organic solvents mixed with water and strong UV absorbance due to the pyridine ring, making HPLC with UV detection an ideal technique. Its molecular weight and polarity make it unsuitable for GC without derivatization, which can introduce variability.

Workflow for HPLC Purity Method Development

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve Standard & Sample in Diluent (e.g., ACN/H2O) inj Inject into HPLC prep->inj col Separation on C18 Column (e.g., 250x4.6mm, 5µm) inj->col Gradient Elution (Mobile Phase A: H2O+0.1% TFA Mobile Phase B: ACN+0.1% TFA) det UV Detection (e.g., 230-270 nm) col->det chrom Generate Chromatogram det->chrom integ Integrate Peaks chrom->integ calc Calculate Purity (% Area Normalization) integ->calc

Caption: Workflow for HPLC purity analysis.

Experimental Protocol: HPLC-UV for Purity Determination

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: ACE C18 (250 x 4.6 mm, 5 µm) or equivalent reverse-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

  • Gradient Elution: A typical starting point would be a linear gradient from 5% B to 95% B over 30 minutes to ensure separation of potential polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detection from 200-400 nm; extract chromatogram at a wavelength of maximum absorbance (e.g., ~254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 ACN:Water) to a concentration of approximately 0.5 mg/mL.

Gas Chromatography (GC): A Powerful Tool for Specific Impurities

While not the primary method for the parent compound, GC is the gold standard for analyzing volatile impurities, particularly residual solvents from the synthesis process.[2] The analysis of non-volatile analytes by GC often requires a chemical modification step known as derivatization.[3]

Causality Behind Method Selection: Regulatory guidelines require strict control of residual solvents. GC coupled with a Flame Ionization Detector (GC-FID) offers excellent sensitivity for organic solvents. Headspace sampling is the preferred injection technique as it introduces only the volatile components onto the GC column, protecting it from non-volatile sample matrix components.

Workflow for GC Residual Solvent Analysis

cluster_prep Sample Preparation cluster_gc Headspace GC-FID System cluster_data Data Analysis prep Weigh Sample into Headspace Vial add_solv Add Diluent (e.g., DMSO, DMF) prep->add_solv hs Incubate and Equilibrate Vial in Headspace Autosampler add_solv->hs inj Inject Vapor Phase hs->inj col Separation on GC Column (e.g., DB-624) inj->col det FID Detection col->det chrom Generate Chromatogram det->chrom quant Quantify Solvents Against Calibrated Standards chrom->quant

Caption: Workflow for GC-HS residual solvent analysis.

Experimental Protocol: GC-FID for Residual Solvent Analysis

  • Instrumentation: A GC system with a headspace autosampler and Flame Ionization Detector (FID).

  • Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent.

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Oven Program: Initial temperature of 40 °C held for 5 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Headspace Parameters: Vial equilibration at 80 °C for 15 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and dissolve in 1 mL of a high-boiling solvent like DMSO or DMF.

Comparison of Method Performance
ParameterHPLC-UV (Purity Assay)GC-FID (Residual Solvents)Rationale & Justification
Applicability Ideal for the main compound and non-volatile impurities.Specific for volatile and semi-volatile impurities (e.g., solvents).[4]The techniques are orthogonal and complementary, analyzing different types of substances.
Specificity High. Achieved via chromatographic separation and confirmed with PDA spectral analysis.High. Based on unique retention times for known solvents.Specificity ensures that the signal measured is only from the analyte of interest.
Limit of Quantitation Typically ~0.05% for impurities.ppm levels, depending on the solvent.High sensitivity is required to detect and quantify trace-level impurities as per regulatory limits.
Precision (RSD) < 2.0% for the main peak; < 10% for impurities.< 15% at the specification limit.Low Relative Standard Deviation (RSD) demonstrates the method's reproducibility.
Accuracy (% Recovery) 98.0% - 102.0%80.0% - 120.0%Accuracy confirms the closeness of the measured value to the true value.

Structural Confirmation: The Role of Spectroscopy

While chromatography is essential for assessing purity, it does not provide absolute structural confirmation. For this, spectroscopic methods are indispensable.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide the most definitive evidence of chemical structure. Analysis of chemical shifts, coupling constants, and integration gives a complete map of the molecule's proton and carbon framework. Spectroscopic data for similar pyridine carboxylate structures can serve as a guide for expected peak patterns.[5][6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition by providing a highly accurate molecular weight.[8] Fragmentation patterns observed in MS/MS analysis can further corroborate the proposed structure. Predicted m/z values for protonated adducts of related compounds can be found in public databases.[9]

  • Infrared (IR) Spectroscopy: IR provides information about the functional groups present in the molecule, such as the C=O of the ester, the S=O of the sulfamoyl group, and vibrations from the pyridine ring.

Protocol for In-House Reference Standard Qualification

When a commercial CRM is unavailable, a candidate batch of material must be formally qualified. This process integrates the methods discussed above to assign an unequivocal identity and a precise purity value.

Workflow for Reference Standard Qualification

cluster_synthesis Synthesis & Purification cluster_testing Comprehensive Analysis cluster_assignment Purity Assignment syn Synthesize Candidate Material pur Purify to >99.5% (e.g., Recrystallization) syn->pur id Identity Confirmation (NMR, MS, IR) pur->id purity Chromatographic Purity (HPLC >99.8%) pur->purity volatile Residual Solvents (GC) Water Content (Karl Fischer) Non-combustible Impurities (ROI) pur->volatile mass_bal Mass Balance Calculation (100% - Impurities) id->mass_bal purity->mass_bal volatile->mass_bal cert Generate Certificate of Analysis (CoA) mass_bal->cert

Caption: Qualification workflow for an in-house reference standard.

Step-by-Step Qualification Process:

  • Synthesis and Purification: Synthesize a batch of Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate and purify it to the highest possible degree, typically using recrystallization or preparative chromatography, aiming for a purity of >99.5% by initial HPLC analysis.

  • Identity Confirmation: Perform full spectroscopic characterization using ¹H NMR, ¹³C NMR, HRMS, and IR to confirm that the structure is correct.

  • Purity Assessment by HPLC: Use a validated, stability-indicating HPLC method to determine the chromatographic purity by area percent, quantifying all impurities >0.05%.

  • Volatile and Inorganic Impurity Analysis:

    • Determine the content of residual solvents using the headspace GC method described previously.

    • Measure the water content using Karl Fischer titration.

    • Determine the content of non-combustible impurities via a Residue on Ignition (ROI) or sulfated ash test.

  • Purity Assignment (Mass Balance): The final purity of the reference standard is assigned by subtracting the sum of all detected impurities (chromatographic, water, residual solvents, inorganic) from 100%.

    • Purity = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Non-combustible Impurities)

  • Documentation: A comprehensive Certificate of Analysis (CoA) is generated, detailing all test methods and results, the assigned purity value, and recommended storage conditions.[10]

Conclusion

For the comprehensive analysis of Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate, a multi-faceted approach is essential. This guide establishes that reverse-phase HPLC is the superior methodology for determining purity and potency due to the compound's physicochemical properties. In contrast, headspace GC is the optimal technique for the orthogonal analysis of volatile residual solvents. These chromatographic methods, supported by spectroscopic techniques (NMR, MS, IR ) for absolute identity confirmation, form a robust system for qualifying a reliable in-house reference standard. The adoption of this self-validating framework ensures that all subsequent analytical work built upon this standard is accurate, defensible, and of the highest scientific integrity.

References

  • Supporting Information with NMR D
  • Supporting Information with Spectroscopic Data.
  • Pyridine Pharmaceutical Secondary Standard; Certified Reference M
  • Pyridine Pharmaceutical Secondary Standard; Certified Reference M
  • Ethyl 6-sulfanylpyridine-3-carboxyl
  • 3-Pyridinecarboxaldehyde. NIST WebBook.
  • Supplementary Materials for Organic-Photoredox-Catalyzed Three-Component Sulfonylative Pyridyl
  • Ethyl 6-(dimethylsulfamoyl)
  • Ethyl 6-(dimethylsulfamoyl)
  • Analytical Methods. Ministry of the Environment, Government of Japan.
  • Ethyl 6-(methylsulfanyl)
  • ETHYL 6-METHYLPYRIDINE-3-CARBOXYLATE(21684-59-3) 1H NMR spectrum. ChemicalBook.
  • Certific
  • CAS 21684-59-3 | ethyl 6-methylpyridine-3-carboxyl
  • 4-Pyridinecarboxylic acid CAS 55-22-1. Merck Millipore.
  • Analytical Methods for Pyridine.
  • Crystal structure analysis of ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALU
  • Analytical Methods. Royal Society of Chemistry.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Journal of Medicinal and Chemical Sciences.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
  • ethyl 6-chloro-3-methyl-pyridine-2-carboxyl
  • Analysis of pharmaceuticals and drug related impurities using Agilent instrument
  • Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatiz
  • Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides.
  • Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride.
  • Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora.
  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Elsevier B.V.

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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